4-Bromo-2,5-dimethyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-3-5(6)7-4(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOKCMXADQNRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718351 | |
| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90672-80-3 | |
| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,5-dimethyl-1,3-thiazole
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of the heterocyclic compound 4-Bromo-2,5-dimethyl-1,3-thiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90672-80-3[1][2][3] |
| Molecular Formula | C₅H₆BrNS[1] |
| Molecular Weight | 192.08 g/mol [1] |
| Appearance | White powder[2] |
| Physicochemical Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Purity | Typically offered at ≥99%[2] |
| Storage | Sealed and preserved in a dry, cool, and well-ventilated place[2][3] |
Synthesis and Purification
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route involves the direct bromination of the precursor, 2,5-dimethyl-1,3-thiazole. The general principles of electrophilic substitution on thiazole rings suggest that the bromine atom would substitute at the C4 position.
Proposed Experimental Protocol: Bromination of 2,5-dimethyl-1,3-thiazole
This proposed protocol is based on general methods for the bromination of thiazole derivatives.
Materials:
-
2,5-dimethyl-1,3-thiazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., chloroform, acetic acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2,5-dimethyl-1,3-thiazole in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution. Alternatively, bromine in a solvent can be added dropwise.
-
The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize any acid byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
References
Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole: A Technical Guide to its Prospective Crystal Structure and Biological Significance
Disclaimer: As of December 2025, a public domain crystal structure for 4-Bromo-2,5-dimethyl-1,3-thiazole has not been determined or made available. This guide, therefore, provides a generalized, in-depth protocol for the analysis of a novel small organic molecule crystal, using the target compound as a case study. It further explores the potential biological relevance of this compound based on the activities of structurally similar thiazole derivatives.
This technical whitepaper is intended for researchers, scientists, and professionals in drug development. It outlines the standard methodologies for crystal structure determination and discusses the potential therapeutic relevance of thiazole-containing compounds.
Table of Contents
-
Introduction to Thiazole Derivatives
-
Hypothetical Crystal Structure Analysis Workflow
-
Experimental Protocols
-
3.1. Synthesis of this compound
-
3.2. Single-Crystal X-ray Diffraction
-
-
Data Presentation (Hypothetical)
-
Potential Biological Significance and Signaling Pathways
Introduction to Thiazole Derivatives
The thiazole ring is a fundamental heterocyclic scaffold present in numerous pharmaceutical agents and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the thiazole ring, as in this compound, can significantly modulate its physicochemical properties and biological targets.
Hypothetical Crystal Structure Analysis Workflow
The determination of a small molecule's crystal structure is a critical step in understanding its three-dimensional arrangement, which in turn dictates its physical properties and biological interactions. The general workflow for such an analysis is depicted below.
Experimental Protocols
Synthesis of this compound
The synthesis of brominated thiazoles can be achieved through various methods, often involving sequential bromination and debromination steps.[4] A plausible synthetic route for this compound could involve the Hantzsch thiazole synthesis followed by a regioselective bromination.
Materials: Thioacetamide, 3-bromo-2-butanone, N-Bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.
Procedure:
-
Synthesis of 2,5-dimethylthiazole: A mixture of thioacetamide and 3-bromo-2-butanone is refluxed in ethanol to yield 2,5-dimethylthiazole.
-
Bromination: The synthesized 2,5-dimethylthiazole is dissolved in carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under UV irradiation until the reaction is complete, as monitored by TLC.
-
Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Single-Crystal X-ray Diffraction
This protocol describes a general procedure for the determination of a small organic molecule's crystal structure.[5][6]
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.[5]
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique.
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[7]
-
The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[7]
-
The structural model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.
Data Presentation (Hypothetical)
Without an actual crystal structure determination, it is not possible to provide quantitative data. However, a standard crystallographic data table would be structured as follows:
Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C5H6BrNS |
| Formula weight | 192.08 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.00 Å, b = 10.00 Å, c = 9.50 Å |
| α = 90°, β = 105.0°, γ = 90° | |
| Volume | 733.9 ų |
| Z | 4 |
| Density (calculated) | 1.737 Mg/m³ |
| Absorption coefficient | 6.25 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5000 |
| Independent reflections | 1500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
Potential Biological Significance and Signaling Pathways
Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[9] Specifically, thiazole-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is a key pathway in promoting cell survival and proliferation.[10][11]
A hypothetical signaling pathway illustrating the potential mechanism of action for a thiazole-based kinase inhibitor is presented below.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its potential analysis. The detailed protocols for synthesis and single-crystal X-ray diffraction are applicable to a wide range of small organic molecules. Furthermore, the established biological activities of related thiazole derivatives suggest that this compound could be a valuable scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The determination of its crystal structure would be a significant step in validating these hypotheses and enabling structure-based drug design efforts.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile of 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the expected spectroscopic data for the compound 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift ranges for thiazole derivatives and the known effects of substituents.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data
Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C2-CH₃ | ~ 2.6 - 2.7 | Singlet (s) | 3H |
| C5-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H |
Note: The electron-withdrawing nature of the thiazole ring and the bromine atom influences the chemical shifts. The C2-methyl is typically downfield compared to the C5-methyl.
Table 2: Predicted ¹³C NMR Data
Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 165 - 168 |
| C4 | ~ 115 - 118 |
| C5 | ~ 148 - 152 |
| C2-CH₃ | ~ 18 - 20 |
| C5-CH₃ | ~ 14 - 16 |
Note: The carbon atom bonded to bromine (C4) is expected to have its resonance shifted to the specified range. Quaternary carbons (C2, C4, C5) will appear as singlets in a proton-decoupled spectrum.[3][5]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2920 - 3000 | C-H (methyl) stretch | Medium |
| ~ 1550 - 1600 | C=N stretch (thiazole ring) | Medium |
| ~ 1400 - 1450 | C=C stretch (thiazole ring) | Medium |
| ~ 1370 - 1380 | C-H (methyl) bend | Medium |
| ~ 600 - 700 | C-Br stretch | Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's overall structure.[6][7]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z Value | Interpretation | Relative Abundance |
| [M]⁺˙ | Molecular ion peak (containing ⁷⁹Br) | ~100% |
| [M+2]⁺˙ | Isotopic peak from the presence of ⁸¹Br | ~98% |
| Fragments | Loss of Br, CH₃, or ring fragmentation | Variable |
Note: A key feature will be the characteristic isotopic pattern for a single bromine atom, resulting in two peaks of nearly equal intensity ([M]⁺˙ and [M+2]⁺˙) separated by 2 Da.[8]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
This technique is used to identify functional groups present in the molecule.[6][9]
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[10] Drop the solution onto a single potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10] Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[10]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]
-
Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[7] Perform a background scan of the clean salt plate beforehand, which is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12]
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for sample introduction, or use a direct insertion probe.[12] Electron Ionization (EI) is a common method for small organic molecules.
-
Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.
Visualization of Workflows
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached via the Hantzsch thiazole synthesis followed by bromination.
Caption: Plausible synthesis of this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a synthesized compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. amherst.edu [amherst.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2,5-dimethyl-1,3-thiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the absence of specific experimental spectra in publicly available literature, this document presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It includes structured data tables, detailed experimental protocols for acquiring such data, and logical diagrams to correlate the molecular structure with its spectroscopic features.
Introduction
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such novel compounds. This document serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from typical chemical shift ranges for thiazole derivatives and the known effects of substituents on proton and carbon environments.[1][2]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct singlets corresponding to the two methyl groups, as there are no adjacent protons for spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2-CH₃ | 2.6 - 2.8 | Singlet |
| 5-CH₃ | 2.4 - 2.6 | Singlet |
| Predicted data in a typical deuterated solvent like CDCl₃. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the three carbons of the thiazole ring and the two methyl group carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C4 | 118 - 125 |
| C5 | 145 - 150 |
| 2-CH₃ | 18 - 22 |
| 5-CH₃ | 14 - 18 |
| Predicted data in a typical deuterated solvent like CDCl₃. |
Experimental Protocols for NMR Analysis
Obtaining high-quality NMR data requires consistent and precise experimental procedures. The following is a representative protocol for the analysis of thiazole derivatives.[3][4]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-15 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent can slightly affect chemical shifts.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[3] Modern spectrometers can also reference the spectra to the residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.[4][5]
-
¹H NMR Acquisition:
-
Temperature: Set the probe temperature to a constant value, typically 25 °C.[4]
-
Pulse Sequence: Employ a standard single-pulse sequence.
-
Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-220 ppm).[6]
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number can range from several hundred to several thousand depending on the sample concentration.
-
Visualization of Structure-Spectra Correlations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships between the molecular structure and its NMR spectral data.
Molecular Structure and Atom Numbering
The following diagram shows the chemical structure of this compound with a standard numbering scheme for the thiazole ring, which is essential for unambiguous assignment of NMR signals.
Correlation of Structure with Predicted NMR Signals
This diagram provides a clear visual workflow correlating each key group of atoms in the molecule to its predicted signal in the ¹H and ¹³C NMR spectra.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound for researchers and professionals in the field of drug development. While the presented data is predictive, it is based on sound spectroscopic principles and serves as a robust starting point for the analysis of this compound and its derivatives. The detailed protocols and visual aids are designed to facilitate the practical application of NMR spectroscopy in the structural verification of synthesized molecules.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. compoundchem.com [compoundchem.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Mass Spectrum Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrum analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the limited availability of specific experimental data for this compound, this document presents a predictive analysis based on established principles of mass spectrometry and data from structurally analogous brominated and thiazole-containing molecules.[1][2][3] This guide details a plausible fragmentation pathway, a generalized experimental protocol for acquiring the mass spectrum, and the necessary visualizations to facilitate understanding of the molecular behavior under electron ionization. The content herein is intended to serve as a foundational resource for researchers engaged in the analysis and characterization of this and similar heterocyclic compounds.
Introduction
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Thiazole rings are core structures in many pharmacologically active molecules.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds.[4] This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, predicting its fragmentation pattern and providing a robust experimental framework for its analysis.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the thiazole ring and the loss of substituents. The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).
Table 1: Predicted Mass Spectral Data for this compound
| Predicted m/z | Proposed Fragment Ion | Formula | Notes |
| 205/207 | [M]+• | [C5H6BrNS]+• | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 190/192 | [M - CH3]+ | [C4H3BrNS]+ | Loss of a methyl radical from the thiazole ring. |
| 126 | [M - Br]+ | [C5H6NS]+ | Loss of a bromine radical. |
| 111 | [M - Br - CH3]+ | [C4H3NS]+ | Subsequent loss of a methyl radical after bromine loss. |
| 97 | [C4H3S]+ | [C4H3S]+ | Fragment resulting from the cleavage of the thiazole ring. |
| 82 | [C3H2S]+• | [C3H2S]+• | Thiazole ring fragment. |
| 79/81 | [Br]+ | [Br]+ | Bromine cation. |
| 45 | [CHS]+ | [CHS]+ | Thioformyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways. The initial ionization will form the molecular ion [M]+•. Subsequent fragmentation will likely involve the loss of a methyl group, the bromine atom, or cleavage of the thiazole ring.
Experimental Protocols
The following is a generalized protocol for the acquisition of the mass spectrum of this compound.
Sample Preparation
-
Dissolve a small amount of the solid this compound sample in a volatile organic solvent, such as methanol or dichloromethane.
-
The concentration should be approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
Mass Spectrometry Parameters
A standard electron ionization mass spectrometer is suitable for this analysis.[1][2]
-
Instrument: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 200-250 °C.
-
Inlet System: A direct insertion probe or a gas chromatograph for sample introduction.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Detector: Electron multiplier.
Data Acquisition and Analysis
-
Acquire a background spectrum of the solvent before introducing the sample.
-
Introduce the sample into the ion source.
-
Record the mass spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.
-
Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. Compare the observed m/z values with the predicted values in Table 1.
Experimental Workflow
The overall workflow for the mass spectrum analysis of this compound is depicted below.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the mass spectrum analysis of this compound. The proposed fragmentation pathways and experimental protocols are based on established principles and data from related compounds. Researchers can use this guide as a starting point for their own experimental work, adapting the methodologies to their specific instrumentation and research goals. The successful acquisition and interpretation of the mass spectrum will be a crucial step in the complete characterization of this molecule.
References
- 1. itim-cj.ro [itim-cj.ro]
- 2. benchchem.com [benchchem.com]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 4. Electron ionization time-of-flight mass spectrometry: historical review and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-dimethyl-1,3-thiazole is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of synthetic transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on key palladium-catalyzed cross-coupling reactions and metal-halogen exchange. While specific experimental data for this exact substrate is limited in the public domain, this guide extrapolates its expected reactivity based on established protocols for closely related bromothiazole derivatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key transformations are provided. Visual diagrams generated using Graphviz illustrate key reaction pathways and workflows.
Introduction
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the thiazole ring is therefore of paramount importance in drug discovery and development. This compound (CAS No: 90672-80-3) offers a strategic point of diversification at the C4-position. The electron-withdrawing nature of the thiazole ring, coupled with the presence of the bromine atom, makes this position susceptible to a variety of synthetic transformations. This guide will delve into the core reactivity of this compound, focusing on reactions that are fundamental to modern synthetic organic chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 90672-80-3 |
| Molecular Formula | C₅H₆BrNS |
| Molecular Weight | 192.08 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | No data available |
| Chemical Stability | Stable under recommended storage conditions.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Core Reactivity at the C4-Position
The primary site of reactivity for this compound is the carbon-bromine bond. This bond is amenable to a range of powerful C-C and C-N bond-forming reactions, predominantly through palladium-catalyzed cross-coupling and lithium-halogen exchange. The methyl groups at the 2- and 5-positions can exert steric and electronic effects that may influence reaction rates and yields compared to unsubstituted bromothiazoles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, alkynyl, and amino functionalities at the 4-position.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2] The general scheme involves the reaction of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
General Reaction Scheme:
References
The Hantzsch Synthesis: A Comprehensive Guide to 2,4,5-Trisubstituted Thiazoles for Researchers and Drug Development Professionals
An In-depth Technical Guide
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among the various synthetic routes to this privileged scaffold, the Hantzsch thiazole synthesis remains a powerful and versatile method for creating substituted thiazoles. This technical guide provides a detailed exploration of the Hantzsch synthesis for the preparation of 2,4,5-trisubstituted thiazoles, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important reaction, from its mechanistic underpinnings to its practical applications.
The Core Reaction: Mechanism of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the reaction of an α-haloketone with a thioamide.[1][2][3][4] The reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic thiazole ring.
The generally accepted mechanism for the Hantzsch synthesis of a 2,4,5-trisubstituted thiazole is as follows:
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone. This step is an SN2 reaction, resulting in the formation of an intermediate S-alkylated thioimidate.[3]
-
Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a 4-hydroxy-4,5-dihydrothiazole derivative.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. Elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2,4,5-trisubstituted thiazole product.
Experimental Protocols for the Synthesis of 2,4,5-Trisubstituted Thiazoles
The following protocols provide detailed methodologies for the synthesis of 2,4,5-trisubstituted thiazoles via the Hantzsch reaction. These procedures are based on established literature methods and can be adapted for the synthesis of a variety of analogs.
General Procedure for the One-Pot Synthesis of 2-Amino-4,5-disubstituted Thiazoles
This procedure is adapted from a method for the synthesis of substituted Hantzsch thiazole derivatives.[5]
Materials:
-
α-Bromoacetyl derivative (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 mmol)
-
Thiourea (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Silica-supported tungstosilisic acid (catalyst)
-
Ethanol/Water (1:1 v/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the α-bromoacetyl derivative (1.0 mmol), thiourea (1.0 mmol), substituted benzaldehyde (1.0 mmol), and a catalytic amount of silica-supported tungstosilisic acid.
-
Add 5 mL of a 1:1 ethanol/water mixture to the flask.
-
The reaction mixture is then either heated to reflux (65 °C) for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The solid is washed with ethanol.
-
To remove the catalyst, the solid is dissolved in acetone, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine
This protocol is a specific example of the Hantzsch synthesis to produce a polysubstituted thiazole.[6]
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq)
-
Thiourea (1.1-1.5 eq)
-
Absolute Ethanol
-
Deionized Water
-
5% Sodium Bicarbonate solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold deionized water to precipitate the product.
-
Neutralize the solution by the slow addition of 5% sodium bicarbonate solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with deionized water.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
Quantitative Data: A Survey of Hantzsch Syntheses of Substituted Thiazoles
The Hantzsch synthesis is known for its generally good to excellent yields. The following table summarizes representative examples of substituted thiazoles synthesized via this method, highlighting the reaction conditions and corresponding yields.
| Entry | α-Haloketone | Thioamide/Thiourea | Other Reactants | Conditions | Yield (%) | Reference |
| 1 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Reflux, EtOH/H₂O, 2.5h | 86 | [5] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | Reflux, EtOH/H₂O, 2.0h | 87 | [5] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Nitrobenzaldehyde | Reflux, EtOH/H₂O, 2.0h | 85 | [5] |
| 4 | 2-Bromoacetophenone | Thiourea | - | Methanol, 100°C, 30 min | High | [7] |
| 5 | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | - | Reflux, Ethanol, 1-3h | Not specified | [6] |
Applications in Drug Development: Targeting Signaling Pathways
2,4,5-Trisubstituted thiazoles have emerged as a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological activities.[8] A significant area of interest is their role as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11][12][13]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
As illustrated in the diagram, 2,4,5-trisubstituted thiazole derivatives can act as inhibitors at various key nodes within this pathway, including PI3K, Akt, and mTOR itself. By blocking the activity of these kinases, these compounds can effectively halt the downstream signaling that promotes cancer cell growth and survival, leading to apoptosis (programmed cell death).
The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the Hantzsch synthesis allows for the systematic modification of the substituents at the 2, 4, and 5-positions of the thiazole ring. This chemical diversity enables the fine-tuning of the pharmacological properties of these molecules, leading to the identification of drug candidates with improved efficacy and safety profiles.
Conclusion
The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the construction of 2,4,5-trisubstituted thiazoles. Its operational simplicity, tolerance of a wide range of functional groups, and generally high yields make it an attractive method for both academic research and industrial-scale synthesis. The resulting 2,4,5-trisubstituted thiazoles are a class of compounds with immense therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. A thorough understanding of the Hantzsch synthesis and the biological targets of its products is crucial for the continued development of novel and effective therapies based on this remarkable heterocyclic scaffold. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this enduring chemical transformation.
References
- 1. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bromination of 2,5-Dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the bromination of 2,5-dimethylthiazole. The resulting product, 4-bromo-2,5-dimethylthiazole, is a valuable intermediate in the synthesis of various biologically active compounds and functional materials.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 2,5-dimethylthiazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while aromatic, exhibits distinct reactivity patterns at its carbon positions. The C5 position is generally the most susceptible to electrophilic attack in unsubstituted thiazole.[1][2] However, in 2,5-dimethylthiazole, the C2 and C5 positions are blocked by methyl groups. Consequently, electrophilic substitution occurs at the only available position, C4.
The methyl groups at C2 and C5 are electron-donating, which can influence the reactivity of the thiazole ring. The reaction is initiated by the generation of an electrophilic bromine species, typically from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The π-electrons of the thiazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the thiazole ring. In the final step, a base (such as a solvent molecule or the conjugate base of the acid used) abstracts a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-bromo-2,5-dimethylthiazole.
Experimental Protocols
While a specific, detailed protocol for the bromination of 2,5-dimethylthiazole is not extensively documented in peer-reviewed literature, a reliable procedure can be extrapolated from established methods for the bromination of analogous thiazole derivatives.[1][3][4][5] Two primary methods are presented below, utilizing either molecular bromine or N-bromosuccinimide.
Protocol 1: Bromination using Molecular Bromine (Br₂)
This protocol is adapted from the bromination of other substituted thiazoles and represents a classical approach to electrophilic bromination.[1]
Materials:
-
2,5-dimethylthiazole
-
Molecular bromine (Br₂)
-
Chloroform (CHCl₃)
-
Acetic acid (CH₃COOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylthiazole (1.0 eq.) in a mixture of chloroform and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of molecular bromine (1.0-1.1 eq.) in chloroform and add it dropwise to the stirred solution of 2,5-dimethylthiazole over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford 4-bromo-2,5-dimethylthiazole.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder and often more selective alternative to using molecular bromine.[4][5]
Materials:
-
2,5-dimethylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath (if necessary)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Dissolve 2,5-dimethylthiazole (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature. For less reactive substrates or to control exothermicity, the reaction can be cooled to 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to dissolve the succinimide byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-2,5-dimethylthiazole.
Quantitative Data
The following table summarizes representative quantitative data for the bromination of substituted thiazoles, which can be considered indicative for the bromination of 2,5-dimethylthiazole. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
| Substrate (Analogous) | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-acetyl-2-amino-4-methylthiazole | Br₂ | Chloroform/Acetic Acid | 50 | 1 | Not Reported | [1] |
| 2,4-disubstituted thiazoles | NBS | Acetonitrile | Room Temp. | 2-6 | Good to Excellent | [6] |
| Benzothiazole derivative | NBS | Acetonitrile | -10 to 0 | 0.5 | High | [7] |
Visualizations
Reaction Mechanism Workflow
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2,5-dimethylthiazole.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 4-bromo-2,5-dimethylthiazole.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.scirp.org [file.scirp.org]
- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 4-Bromo-2,5-dimethyl-1,3-thiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-dimethyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to be versatile scaffolds in the synthesis of biologically active molecules.[1][2] Understanding the solubility of this specific brominated and methylated thiazole in various organic solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery pipelines. This document consolidates available information on the physicochemical properties of related compounds to infer the expected solubility behavior of this compound, presents standardized experimental protocols for solubility determination, and offers visual representations of key processes.
Introduction to this compound
This compound belongs to the family of brominated thiazoles, which are important precursors and building blocks in organic synthesis.[3] The thiazole ring is a core structure in a number of pharmaceuticals and biologically active compounds.[4][5] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The methyl groups can influence the compound's lipophilicity and steric profile.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | 90672-80-3 | [6] |
| Molecular Formula | C₅H₆BrNS | [7] |
| Molecular Weight | 192.08 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available |
Solubility Profile
Qualitative Solubility Assessment:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to the presence of the bromine atom and the overall molecular structure.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, as well as in moderately polar solvents such as ethyl acetate and acetone.
-
Low Solubility: Expected in nonpolar solvents like hexanes and diethyl ether.
-
Insoluble: Expected to be insoluble in water.
Illustrative Quantitative Solubility Data for a Representative Bromothiazole Derivative
The following table presents hypothetical, yet realistic, solubility data for a compound structurally similar to this compound to serve as a guide for researchers. Note: This data is for illustrative purposes only and has not been experimentally determined for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10 | > 0.52 |
| Dichloromethane (DCM) | 25 | 5 - 10 | 0.26 - 0.52 |
| Methanol | 25 | 1 - 5 | 0.05 - 0.26 |
| Ethyl Acetate | 25 | 1 - 5 | 0.05 - 0.26 |
| Hexane | 25 | < 0.1 | < 0.005 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for isothermal shake-flask solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available, this guide provides a framework for researchers to understand its likely solubility characteristics based on the properties of related compounds. The provided experimental protocol offers a standardized method for determining the precise solubility in various organic solvents, which is a critical parameter for the effective use of this compound in research and development. The continued investigation and reporting of such fundamental physicochemical data will be invaluable to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 90672-80-3 [chemicalbook.com]
- 7. This compound - CAS:90672-80-3 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2,5-dimethyl-1,3-thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 4-Bromo-2,5-dimethyl-1,3-thiazole, a versatile heterocyclic building block. The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The presence of a bromine atom at the 4-position of the 2,5-dimethylthiazole core offers a valuable handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction to the Synthetic Utility of this compound
The 2,5-dimethyl-1,3-thiazole scaffold is a key constituent in a variety of pharmacologically active molecules. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an excellent starting material for such endeavors, with the C-Br bond being amenable to a range of powerful C-C and C-N bond-forming reactions.
The primary applications of this building block lie in palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad substrate scope. The three key transformations detailed in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters, leading to the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, yielding 4-alkynyl-2,5-dimethyl-1,3-thiazole derivatives.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds with a wide variety of primary and secondary amines, affording 4-amino-2,5-dimethyl-1,3-thiazole derivatives.
These reactions provide a robust platform for the generation of diverse chemical libraries based on the 2,5-dimethylthiazole core.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.
Quantitative Data Summary (Illustrative):
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[2] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[2]
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
Quantitative Data Summary (Illustrative):
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar reactions.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | i-Pr₂NH | Toluene | 60 | 12 | 82 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | Et₃N | DMF | 50 | 8 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | Et₃N | THF | RT | 10 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of bromo-heterocycles. The choice of ligand is crucial and often substrate-dependent.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar reactions.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | 12 | 91 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | 83 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 87 |
| 4 | n-Butylamine | Pd(OAc)₂/XPhos (3/6) | NaOt-Bu | Dioxane | 90 | 10 | 89 |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described above.
Caption: General experimental workflow for cross-coupling reactions.
Potential Signaling Pathways Modulated by Thiazole Derivatives
Thiazole-containing compounds are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer. The functionalization of the 2,5-dimethylthiazole core allows for the tuning of these interactions.
Caption: Potential signaling pathways modulated by thiazole derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse libraries of thiazole-containing compounds. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and robust methods for the functionalization of the thiazole core. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis and drug discovery to exploit the full potential of this important synthetic intermediate. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,5-dimethyl-1,3-thiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives, which are of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous biologically active compounds.[1] The ability to functionalize the thiazole ring at the 4-position via robust C-C bond formation allows for the generation of diverse compound libraries for drug discovery and the development of novel organic materials.[2]
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, valued for its mild conditions and tolerance of a wide range of functional groups.[1][3]
General Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is as follows:
Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki couplings of heteroaryl bromides.[1][4] Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), and the base (2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a two-phase system is used (e.g., dioxane/water), add the organic solvent first, followed by the aqueous component. Finally, add the palladium catalyst (1–10 mol%).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-115 °C) for 2–24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and other inorganic impurities.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-2,5-dimethyl-1,3-thiazole.[1][4]
Data Presentation: Summary of Reaction Components and Conditions
The following table summarizes typical components and conditions for the Suzuki coupling of bromothiazoles and other heteroaryl bromides. This serves as a starting point for optimization.
| Component/Parameter | General Range/Examples | Notes |
| Arylboronic Acid | 1.1 - 1.5 equivalents | Boronic esters can also be used.[3] |
| Palladium Catalyst | 1 - 10 mol% | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ are common.[4] |
| Ligand (if needed) | 1 - 10 mol% | Buchwald-type ligands like SPhos and XPhos can be effective for heteroaryl couplings.[5] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. The choice of base can be critical.[4] |
| Solvent | Anhydrous | 1,4-Dioxane, Toluene, DMF. Often used with water (e.g., Dioxane/H₂O 4:1).[4] |
| Temperature | 80 - 115 °C | Higher temperatures may be necessary for less reactive substrates.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent degradation of the Pd(0) catalyst.[5] |
Troubleshooting and Optimization
Low yields in the Suzuki coupling of bromothiazoles can be due to several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich heteroaryl halides like bromothiazoles, specialized ligands may be necessary to facilitate the oxidative addition step.[5] Screening different catalyst/ligand combinations is recommended.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones.[4] The solvent system should be chosen to ensure adequate solubility of all reactants.[5]
-
Catalyst Deactivation: Impurities in reagents or solvents can deactivate the palladium catalyst. Using pure, anhydrous reagents and solvents under a strict inert atmosphere is important.[5]
-
Protodeboronation: Boronic acids can be susceptible to hydrolysis, which competes with the desired coupling reaction. Using a higher equivalent of the boronic acid or adjusting the reaction conditions can mitigate this side reaction.[5]
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-2,5-dimethyl-1,3-thiazole. This versatile building block is a valuable starting point for the synthesis of a diverse range of substituted thiazole derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundational guide for researchers in drug discovery and development.
The thiazole moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize the 4-position of the 2,5-dimethyl-1,3-thiazole core through robust and efficient cross-coupling methodologies allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel compound libraries for high-throughput screening.
While specific literature on the cross-coupling of this compound is not extensively available, the following protocols are based on established methodologies for structurally similar bromothiazoles and other bromo-substituted heterocycles.[1][2][3][4][5][6][7] Researchers are encouraged to optimize the reaction conditions for their specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl- or vinylboronic acids or their esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[3][6][8]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.
Data Summary (Adapted from similar substrates):
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 80 | 4 | 88 |
Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted styrenylthiazoles or other vinyl-substituted derivatives.[9][10][11]
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Experimental Protocol:
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (Adapted from similar substrates):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 16 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ | NMP | 130 | 18 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 110 | 24 | 68 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMAc | 140 | 12 | 79 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-2,5-dimethyl-1,3-thiazole derivatives.[1][12][13] This reaction is typically co-catalyzed by palladium and copper salts.[1]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and wash the residue with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Data Summary (Adapted from similar substrates):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 4 | 95 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ (3/6) | CuI (5) | Et₃N | THF | RT | 12 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide variety of primary and secondary amines.[7][14][15][16] This reaction is crucial for the synthesis of amino-thiazole derivatives, which are important pharmacophores.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound with an amine is as follows:
-
In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (Adapted from similar substrates):
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 83 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 90 | 18 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
Experimental Workflow Visualization
The general workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of diverse libraries of substituted thiazoles. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions offer efficient methods for the formation of C-C, C-C(sp), and C-N bonds, respectively. The protocols and data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development to facilitate the discovery of novel therapeutic agents and functional materials. Optimization of the reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi-res.com [mdpi-res.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnc.ir [ijnc.ir]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Heck reaction with 4-Bromo-2,5-dimethyl-1,3-thiazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, leading to the formation of a substituted alkene.[1][2] This methodology is widely used in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3]
Introduction to the Heck Reaction on Thiazole Scaffolds
The 2,5-dimethyl-1,3-thiazole moiety is a key structural motif in various biologically active compounds. The functionalization of this core structure via cross-coupling reactions like the Heck reaction allows for the synthesis of novel derivatives with potential therapeutic applications. The reaction involves the coupling of this compound with a variety of alkenes in the presence of a palladium catalyst and a base. While specific literature on the Heck reaction of this exact substrate is limited, conditions can be inferred from protocols for other brominated thiazoles and electron-rich heteroaromatic bromides.
Key Reaction Parameters
Successful Heck reactions are dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[4] The following sections and tables summarize typical conditions that can be adapted for this compound.
Data Presentation: Typical Heck Reaction Conditions
The following tables provide a summary of common reagents and conditions used in Heck reactions of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Common Palladium Catalysts and Precursors
| Catalyst/Precursor | Typical Loading (mol%) | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | 1 - 5 | Often used as a precatalyst, reduced in situ to Pd(0).[1] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1 - 5 | An active Pd(0) catalyst.[1] |
| Palladium(II) chloride (PdCl₂) | 1 - 5 | Another common precatalyst.[1] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1 - 2.5 | A stable Pd(0) source. |
Table 2: Common Phosphine Ligands
| Ligand | Catalyst:Ligand Ratio | Notes |
| Triphenylphosphine (PPh₃) | 1:2 to 1:4 | A standard, widely used ligand.[1] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 1:2 to 1:4 | A more electron-rich and bulky ligand that can sometimes improve yields. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1:1 to 1:1.2 | A bidentate ligand often used for challenging substrates. |
| Xantphos | 1:1 to 1:1.2 | A bulky bidentate ligand that can promote difficult couplings. |
Table 3: Common Bases and Solvents
| Base | Equivalents | Common Solvents | Typical Concentration (M) |
| Triethylamine (Et₃N) | 1.5 - 3 | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | 0.1 - 0.5 |
| Potassium carbonate (K₂CO₃) | 1.5 - 3 | DMF, 1,4-Dioxane, Dimethyl sulfoxide (DMSO) | 0.1 - 0.5 |
| Sodium acetate (NaOAc) | 1.5 - 3 | DMF, N-Methyl-2-pyrrolidone (NMP) | 0.1 - 0.5 |
| Cesium carbonate (Cs₂CO₃) | 1.5 - 3 | 1,4-Dioxane, Toluene | 0.1 - 0.5 |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes (e.g., styrene and n-butyl acrylate). These should be considered as starting points, and optimization may be required to achieve the best results.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add styrene (1.2 mmol, 1.2 eq) and triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add Palladium(II) acetate (0.03 mmol, 3 mol%), Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%), and Potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
References
Application Notes: Sonogashira Coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest to researchers in drug development and materials science due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[3][4]
The 2,5-dimethyl-1,3-thiazole core is a valuable scaffold in medicinal chemistry. The functionalization of this heterocyclic system via C-C bond formation allows for the synthesis of novel derivatives with potential biological activity. The bromine atom at the 4-position of 4-Bromo-2,5-dimethyl-1,3-thiazole serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[5] This enables the introduction of alkynyl moieties, which can act as rigid linkers or be further transformed, thus allowing for a systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships.
These application notes provide a representative protocol for the Sonogashira coupling of this compound with terminal alkynes. The protocol is based on established procedures for structurally similar bromo-heterocycles.[1][6]
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[2][7] The reaction involves two interconnected catalytic cycles. In the palladium cycle, the aryl bromide undergoes oxidative addition to the Pd(0) species. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. A transmetalation step between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynyl-thiazole product and regenerates the active Pd(0) catalyst.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for 4-Bromo-2,5-dimethyl-1,3-thiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2,5-dimethyl-1,3-thiazole scaffold is a valuable starting point for the synthesis of diverse compound libraries with potential applications in medicinal chemistry. The thiazole ring is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
These application notes provide an overview of the potential medicinal chemistry applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.
I. Synthetic Applications
The primary utility of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents at the 4-position, allowing for the systematic exploration of structure-activity relationships (SAR).
A. Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,5-dimethyl-1,3-thiazole Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it enables the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives by coupling this compound with various aryl or heteroaryl boronic acids or esters. These derivatives are of interest as potential kinase inhibitors and anticancer agents.[1][2][3]
2. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,5-dimethyl-1,3-thiazole Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to yield 4-amino-2,5-dimethyl-1,3-thiazole derivatives. Such compounds are of interest for their potential antimicrobial and anticancer activities.
II. Potential Biological Applications
While specific biological data for derivatives of this compound is not extensively available in the public domain, based on the known activities of other substituted thiazoles, the following applications are of high interest for derivatives of this scaffold.
A. Anticancer Activity
Thiazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4] Derivatives of this compound could be investigated as inhibitors of kinases such as VEGFR-2, Aurora kinases, or those in the PI3K/Akt/mTOR signaling pathway.[5]
B. Antimicrobial Activity
The thiazole nucleus is a component of many antimicrobial agents. Derivatives of this compound, particularly those bearing amino or heterocyclic substituents at the 4-position, are promising candidates for the development of new antibacterial and antifungal agents.[6]
III. Quantitative Data Summary
The following tables present hypothetical quantitative data for representative derivatives of this compound, based on the reported activities of structurally similar thiazole compounds. This data is for illustrative purposes to guide potential screening efforts.
Table 1: Hypothetical Anticancer Activity of 4-Aryl-2,5-dimethyl-1,3-thiazole Derivatives
| Compound ID | R-Group (at 4-position) | Target Kinase | IC50 (µM) |
| TZD-A1 | 4-methoxyphenyl | VEGFR-2 | 0.85 |
| TZD-A2 | 3-aminophenyl | Aurora Kinase A | 1.20 |
| TZD-A3 | 4-pyridyl | PI3Kα | 0.55 |
| TZD-A4 | 2-thienyl | Akt1 | 2.10 |
Table 2: Hypothetical Antimicrobial Activity of 4-Amino-2,5-dimethyl-1,3-thiazole Derivatives
| Compound ID | R-Group (at 4-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZD-B1 | -NH(CH2)2OH | 16 | 32 | 64 |
| TZD-B2 | -N(CH3)2 | 8 | 16 | 32 |
| TZD-B3 | -NH-phenyl | 4 | 8 | 16 |
| TZD-B4 | -morpholino | 32 | 64 | >64 |
IV. Experimental Protocols
A. Synthesis Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 4-amino-2,5-dimethyl-1,3-thiazole derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Biological Assay Protocols
Protocol 3: In Vitro Anticancer MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a microbial strain.[6][9]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Visualizations
Caption: Synthetic and screening workflow for this compound derivatives.
Caption: Potential mechanism of action for anticancer thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 8. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 9. pubs.acs.org [pubs.acs.org]
4-Bromo-2,5-dimethyl-1,3-thiazole: A Versatile Building Block for Bioactive Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Bromo-2,5-dimethyl-1,3-thiazole is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry stems from the presence of a bromine atom at the 4-position, which serves as a versatile handle for the introduction of diverse molecular fragments through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy and other diseases.
The 2,5-dimethyl-1,3-thiazole core itself is a privileged scaffold in many bioactive compounds, contributing to favorable pharmacokinetic properties and target engagement. The strategic placement of substituents at the 4-position via cross-coupling chemistry enables the fine-tuning of a molecule's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. Key reactions for derivatization include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively. The resulting derivatives have shown promise as inhibitors of various protein kinases, including p38 MAP kinase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and c-Met, which are implicated in inflammatory diseases and cancer.
Bioactive Molecules and Targeted Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several important protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.
1. p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses.[1] Its inhibition is a therapeutic strategy for various inflammatory diseases. Thiazole-based compounds have been identified as potent p38 MAP kinase inhibitors. The general structure involves a central thiazole ring, with substituents at various positions influencing potency and selectivity. By using this compound as a starting material, novel p38 inhibitors can be synthesized.
2. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a well-established anti-cancer strategy. The thiazole scaffold is present in several known VEGFR-2 inhibitors.
3. c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion.[3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Thiazole and thiadiazole carboxamides have been designed and synthesized as potent c-Met inhibitors.[3]
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions involving this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,5-dimethyl-1,3-thiazoles
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,5-dimethyl-1,3-thiazoles
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the amine (if solid) to the vessel. If the amine is a liquid, it can be added via syringe after the addition of the solvent.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,5-dimethyl-1,3-thiazoles
This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions on bromo-thiazole derivatives and the biological activity of resulting thiazole-containing kinase inhibitors. While specific data for derivatives of this compound are not extensively available in the public domain, these tables provide an illustrative overview of typical yields and potencies.
Table 1: Representative Yields for Cross-Coupling Reactions of Bromo-thiazole Derivatives
| Entry | Coupling Reaction | Bromothiazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 4-Bromo-6-methylbenzo[d]thiazole | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | ~85 | [5] |
| 2 | Buchwald-Hartwig | 5-Bromo-1,2,3-triazole | Aniline | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | High | [6][7][8] |
| 3 | Sonogashira | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good | [4] |
| 4 | Stille | 4-Bromobenzo[1,2-d:4,5-d']bis([4][9][10]thiadiazole) | Thienyltributylstannane | PdCl₂(PPh₃)₂ | - | Toluene | 75 | [11] |
Table 2: Biological Activity of Thiazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC₅₀ | Reference |
| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | Compound 10b | MED = 30 mg/kg (in vivo) | [12] |
| Thiazole/Thiadiazole Carboxamides | c-Met | Compound 51am | 2.54 nM | [3] |
| Thiazole Derivatives | VEGFR-2 | - | - | [2] |
| 2,4-Diaminothiazoles | CDK11 | ZNL-05-044 | - | [13] |
| 1,3-Thiazole-5-carboxylic acid derivatives | CK2 | Compound 33 | 0.4 µM | [9] |
Visualizations
Signaling Pathway Diagrams
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of thiazole derivatives.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by thiazole derivatives.
Caption: c-Met signaling pathway and its inhibition by thiazole-based compounds.
Experimental Workflow Diagrams
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 8. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnc.ir [ijnc.ir]
- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-2,5-dimethyl-1,3-thiazole at the C4 Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 4-Bromo-2,5-dimethyl-1,3-thiazole at the C4 position. The thiazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the C4 position is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections outline various palladium-catalyzed cross-coupling reactions and other methodologies for the derivatization of this versatile building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the C4 position of the thiazole ring.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMF | 110 | 6 | 78 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | High |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | Good |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 80 | 18 | 75 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data for entries 1-3 are based on analogous bromobenzothiazole systems and serve as a guide.[1][2] Data for entries 4 and 5 are based on similar heteroaryl coupling reactions.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.[3]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[4]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 67 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 60 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
| 4 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 90 | 8 | Good |
| 5 | Pyrrolidine | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 7 |
Note: Yields are representative. Data for entries 1, 2, and 5 are based on the coupling of 4-bromo-1H-1-tritylpyrazole.[5] Data for entries 3 and 4 are based on general protocols for bromopyridine substrates.
Experimental Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the thiazole and a terminal alkyne, providing access to alkynyl-substituted thiazoles.[6]
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | Toluene | 80 | 8 | 88 |
| 3 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 92 |
| 4 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 18 | 77 |
| 5 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N (3) | NMP | 90 | 24 | 91 |
Note: Yields are representative and based on data for analogous aryl bromides.[3][6][7]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine, 2 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[8]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Sonogashira Coupling Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Heck Reaction
The Heck reaction provides a method for the arylation or vinylation of alkenes, where the C4-thiazolyl group is transferred to an olefin.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | Acetonitrile | 100 | 16 | 85 |
| 2 | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 110 | 24 | 90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3) | DMA | 140 | 40 | 88 |
| 4 | 2,3-Dihydrofuran | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 120 | 12 | 75 |
| 5 | Cyclohexene | Pd/C (2) | - | NaHCO₃ (2) | NMP | 130 | 24 | 60 |
Note: Yields are representative and based on data for analogous aryl bromides.[7][9][10]
Experimental Protocol
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 2 mol%)
-
Base (e.g., Et₃N, 1.5 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a sealable reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-140 °C).
-
Stir the reaction for the required time, monitoring by GC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove palladium black.
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the crude product by column chromatography or distillation.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Grignard Reagent Formation and Reaction
Formation of a Grignard reagent from this compound allows for subsequent reaction with a variety of electrophiles to introduce alkyl, aryl, or carbonyl functionalities.
Quantitative Data Summary
| Entry | Electrophile | Grignard Formation Conditions | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | Mg, THF, reflux | 0 °C to rt, 2 h | 75 |
| 2 | Acetone | Mg, Et₂O, reflux | 0 °C to rt, 2 h | 80 |
| 3 | Carbon Dioxide (dry ice) | Mg, THF, reflux | -78 °C to rt | 65 |
| 4 | Ethyl chloroformate | Mg, Et₂O, reflux | -20 °C to rt, 1 h | 70 |
| 5 | Allyl bromide | Mg, THF, reflux | rt, 4 h | 60 |
Note: Yields are representative and based on general Grignard reactions with aryl bromides.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Iodine crystal (catalytic)
-
Electrophile (1.0 equivalent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings and an iodine crystal to the flask under a stream of nitrogen.
-
Add a small portion of a solution of this compound in anhydrous solvent to initiate the reaction (disappearance of iodine color).
-
Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add the electrophile dropwise.
-
Stir the reaction mixture for the specified time, allowing it to warm to room temperature if required.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Grignard Reaction Workflow
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing 4-Bromo-2,5-dimethyl-1,3-thiazole as a key building block. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds, including approved kinase inhibitor drugs. This document outlines a representative synthetic strategy via Suzuki-Miyaura cross-coupling, details experimental protocols, and presents relevant biological data for the synthesized analogs against key kinase targets implicated in cancer and inflammatory diseases: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Thiazole derivatives have emerged as a particularly promising class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] The starting material, this compound, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors through established cross-coupling methodologies.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The primary synthetic route for derivatizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile method allows for the formation of a carbon-carbon bond between the thiazole core and a wide variety of aryl or heteroaryl boronic acids, enabling the exploration of structure-activity relationships (SAR).
Caption: A simplified diagram of the p38 MAPK signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of this pathway is a clinically validated strategy for cancer therapy.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Conclusion
The this compound scaffold provides a valuable starting point for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for generating a diverse library of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of these compounds as potential therapeutic agents targeting key kinases such as p38 MAPK and VEGFR-2. Further optimization of the aryl substituents based on structure-activity relationship studies can lead to the discovery of potent and selective kinase inhibitors.
References
- 1. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 4-Bromo-2,5-dimethyl-1,3-thiazole in Materials Science: Application Notes and Protocols
Disclaimer: Direct applications of 4-Bromo-2,5-dimethyl-1,3-thiazole in materials science are not extensively documented in publicly available literature. However, based on the known reactivity of similar bromo-substituted thiazole derivatives, this compound is a valuable building block for the synthesis of advanced materials, particularly in the field of organic electronics. These application notes and protocols are therefore based on the established use of structurally related thiazole compounds.
Introduction
Thiazole-containing materials are a significant class of compounds in materials science, prized for their unique electronic properties. The thiazole ring is electron-deficient, which makes it an excellent component for creating materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This property is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound, possessing a reactive bromine atom, serves as a versatile precursor for the synthesis of conjugated polymers and functional small molecules through various cross-coupling reactions. The methyl groups can enhance solubility and influence the solid-state packing of the resulting materials.
Key Applications in Materials Science
The primary application of bromo-thiazole derivatives in materials science is in the synthesis of conjugated polymers for organic electronic devices. These polymers form the active layer in devices that conduct electricity and interact with light.
-
Organic Field-Effect Transistors (OFETs): Thiazole units can enhance the electron mobility in conjugated polymers, making them suitable for n-channel and ambipolar OFETs. The planarity of the polymer backbone, which can be promoted by the thiazole ring, facilitates intermolecular π-π stacking, essential for efficient charge transport.[1]
-
Organic Photovoltaics (OPVs): In OPV applications, incorporating thiazole derivatives can lower the HOMO energy level of the polymer. This leads to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE).[1][2] Thiazole-based polymers can function as either donor or acceptor materials in bulk heterojunction solar cells.[1]
-
Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are used in the development of photoluminescent compounds for OLEDs. Their strong electron-withdrawing nature can improve the electronic properties of the resulting organic materials.[3] Thiazolo[5,4-d]thiazoles, a class of fused thiazole rings, have been successfully explored as components in OLEDs.[4]
Experimental Protocols
The bromine atom on the this compound is a key functional group that allows for the construction of larger, conjugated systems via cross-coupling reactions. The following are generalized protocols for common polymerization reactions that could be adapted for this specific monomer.
Suzuki Cross-Coupling Polymerization
This method is widely used for forming carbon-carbon bonds to create conjugated polymers. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.
Protocol:
-
Reactant Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and a suitable diboronic acid or diboronic ester comonomer in an organic solvent such as toluene.
-
Base Addition: Prepare an aqueous solution of a base, typically 2 M potassium carbonate (K₂CO₃).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), to the flask.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon through it or by using freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-120 °C) and stir vigorously under an inert atmosphere for 24-72 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Purification: Collect the polymer by filtration and purify it further by Soxhlet extraction to remove catalyst residues and oligomers.
Stille Cross-Coupling Polymerization
This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.
Protocol:
-
Reactant Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and a distannyl comonomer in an anhydrous, degassed solvent like toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, to the reaction mixture.
-
Polymerization: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for 24-72 hours.
-
Work-up: Cool the reaction to room temperature and precipitate the polymer in a non-solvent like methanol.
-
Purification: Collect the crude polymer by filtration and wash it with methanol and acetone to remove impurities. Further purification can be done by Soxhlet extraction.
Data Presentation
The following table summarizes typical performance data for polymers derived from thiazole-containing monomers in organic electronic devices. Note that these values are for related thiazole polymers and serve as a benchmark for what could potentially be achieved with materials derived from this compound.
| Application | Polymer Type | Key Performance Metric | Value |
| OFET | Thiazole-based copolymer | Hole Mobility (μh) | 0.1 - 1.0 cm²/Vs |
| OFET | Thiazole-based copolymer | Electron Mobility (μe) | 0.01 - 0.5 cm²/Vs |
| OPV | Thiazole-based donor polymer | Power Conversion Efficiency (PCE) | 5 - 15% |
| OPV | Thiazole-based donor polymer | Open-Circuit Voltage (Voc) | 0.7 - 0.9 V |
| OPV | Thiazole-based donor polymer | Short-Circuit Current (Jsc) | 10 - 20 mA/cm² |
Visualizations
Experimental Workflow for Suzuki Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2,5-dimethyl-1,3-thiazole
Welcome to the technical support center for the purification of 4-Bromo-2,5-dimethyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: I'm seeing multiple spots on my TLC after synthesis. What are the likely impurities?
A1: While specific impurities depend on the synthetic route, common contaminants from the bromination of 2,5-dimethyl-1,3-thiazole may include:
-
Unreacted Starting Material: 2,5-dimethyl-1,3-thiazole.
-
Di-brominated Byproducts: Although the 4-position is generally less reactive than the 5-position in some thiazole systems, over-bromination can lead to di-brominated species.[1]
-
Regioisomers: Depending on the synthetic method, other brominated isomers could be present, though direct bromination of 2,5-dimethylthiazole is expected to favor substitution at the 4-position.
-
Residual Reagents: Impurities from brominating agents like N-Bromosuccinimide (NBS) or bromine.[2]
Q2: My compound is co-eluting with an impurity during column chromatography. How can I improve separation?
A2: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Adjust Mobile Phase Polarity: If the impurity is running very close to your product, the eluent polarity may be too high. Try decreasing the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3] Running a shallow gradient can also effectively separate closely eluting compounds.
-
Change Solvent System: Sometimes, changing the solvents entirely can alter selectivity. For example, if you are using a hexane/ethyl acetate system, consider trying a system with dichloromethane, toluene, or ether.[4][5] A combination of three solvents, such as chloroform/acetone/methanol, can sometimes resolve difficult separations.[5]
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[3]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite before loading it onto the column can result in a tighter band and better separation.[5]
Q3: My product is precipitating as an oil during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too quickly.[3] To obtain crystals:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.[3]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Re-evaluate Solvent System: The solvent may be too good. Try a solvent in which your compound is slightly less soluble, or use a co-solvent system (a mixture of a good solvent and a poor solvent) to fine-tune the solubility.[3]
Q4: I'm experiencing low recovery after purification. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Recrystallization: The chosen solvent may have too high a solubility for your compound even at low temperatures, meaning a significant portion remains in the mother liquor.[3] Ensure the solution is thoroughly cooled and minimize the amount of hot solvent used for dissolution.
-
Column Chromatography: The product may be adsorbing too strongly to the silica gel. This can happen if the compound is highly polar or if the column is not deactivated properly. Also, ensure all pure fractions are combined before solvent evaporation.
-
Product Degradation: Although thiazoles are generally stable, some substituted bromothiazoles can be sensitive to prolonged heat or exposure to acidic/basic conditions.[3] Minimize the time the compound spends in hot recrystallization solvent and consider if purification can be performed at a lower temperature.
Data Presentation: Solvent System Screening
Quantitative data for the purification of this compound is not extensively available in the literature. Therefore, the following tables are provided as examples to guide your experimental optimization.
Table 1: Example TLC Solvent System Screening for Column Chromatography
| Solvent System (v/v) | Rf of Starting Material (2,5-dimethylthiazole) | Rf of Product (this compound) | Rf of Impurity (e.g., Di-bromo byproduct) | Separation (ΔRf) & Notes |
| Hexane:Ethyl Acetate (9:1) | 0.55 | 0.40 | 0.35 | Good separation between starting material and product. Product and impurity are close. |
| Hexane:Ethyl Acetate (95:5) | 0.45 | 0.25 | 0.20 | Excellent separation. An Rf of 0.2-0.4 is ideal for the product.[3] This would be a good starting point. |
| Hexane:Dichloromethane (1:1) | 0.60 | 0.50 | 0.48 | Poor separation between product and impurity. |
| Toluene (100%) | 0.30 | 0.15 | 0.12 | Spots are too low on the plate. Eluent is not polar enough. |
Table 2: Example Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Methanol | Soluble | Very Soluble | None | Compound is too soluble. |
| Isopropanol | Sparingly Soluble | Soluble | Good | A promising candidate. |
| Hexane | Insoluble | Sparingly Soluble | Poor | Compound is not soluble enough. |
| Water | Insoluble | Insoluble | N/A | Not a suitable solvent. |
| Isopropanol/Water (9:1) | Insoluble | Soluble | Excellent | A co-solvent system may provide the best results. |
Experimental Protocols
The following are generalized protocols based on standard procedures for similar compounds.[3][6][7][8] Optimization will be necessary.
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (see Table 1). The ideal system will provide good separation and an Rf value for the product between 0.2 and 0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Clamp the column vertically and add the slurry, continuously tapping the column to ensure even packing and remove air bubbles.[4] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure with air if necessary to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude material in various solvents (hot and cold) to find a suitable one (see Table 2). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove it.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis, focusing on the bromination of 2,5-dimethyl-1,3-thiazole.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC-MS. Extend the reaction time if the starting material is still present. 2. Optimize the reaction conditions (see FAQs below) to minimize side reactions. 3. For bromination with NBS, ensure the temperature is maintained, as higher temperatures can lead to undesired side reactions. For reactions with Br₂, a lower temperature might be required to control reactivity. |
| Presence of a significant amount of a di-brominated byproduct | Over-bromination due to excess brominating agent or high reactivity. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the brominating agent (NBS is often preferred for better control). 2. Add the brominating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture. 3. Perform the reaction at a lower temperature to decrease the rate of the second bromination. |
| Formation of an isomeric bromo-thiazole | Although the C4 position is the most likely site for electrophilic substitution on 2,5-dimethyl-1,3-thiazole, harsh reaction conditions or certain catalysts could potentially lead to minor isomers. | 1. Use milder brominating agents like N-Bromosuccinimide (NBS) over elemental bromine. 2. Ensure the reaction temperature is controlled. 3. Purify the final product using column chromatography to separate the isomers. |
| Presence of succinimide as an impurity | Use of N-Bromosuccinimide (NBS) as the brominating agent. | After the reaction is complete, filter the reaction mixture to remove the insoluble succinimide before work-up. Alternatively, succinimide can be removed by washing the organic layer with an aqueous base during extraction. |
| Bromination of the methyl groups | Radical bromination pathway, which can be initiated by light or radical initiators, especially when using NBS. | 1. Conduct the reaction in the dark to avoid photochemical initiation of radical reactions. 2. Avoid the use of radical initiators (like AIBN or benzoyl peroxide) unless benzylic bromination is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach involves a two-step process:
-
Hantzsch Thiazole Synthesis: The initial synthesis of the 2,5-dimethyl-1,3-thiazole ring is typically achieved through the Hantzsch thiazole synthesis. This involves the condensation of thioacetamide with a 3-halo-2-butanone (e.g., 3-chloro-2-butanone).
-
Electrophilic Bromination: The resulting 2,5-dimethyl-1,3-thiazole is then brominated at the C4 position using a suitable brominating agent.
Q2: Which brominating agent is best to avoid over-bromination?
A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the controlled mono-bromination of electron-rich heterocyclic systems like 2,5-dimethyl-1,3-thiazole. It is a milder source of electrophilic bromine compared to elemental bromine (Br₂), which can lead to over-bromination.
Q3: What are the optimal reaction conditions to maximize the yield of the mono-brominated product?
A3: The optimal conditions can vary, but a good starting point for the bromination of 2,5-dimethyl-1,3-thiazole with NBS is to use a polar aprotic solvent like acetonitrile or dichloromethane at room temperature. It is crucial to control the stoichiometry of NBS (close to 1 equivalent) and to monitor the reaction progress closely.
Q4: How can I effectively purify the final product from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often effective in separating the desired this compound from unreacted starting material, over-brominated byproducts, and other impurities. Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid.
Q5: Can the methyl groups on the thiazole ring be brominated?
A5: Yes, bromination of the methyl groups can occur, particularly if the reaction is carried out under conditions that favor a radical mechanism. Using NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation can lead to the formation of 4-bromo-2-(bromomethyl)-5-methyl-1,3-thiazole or other benzylic-type brominated species. To avoid this, the reaction should be performed in the dark and without radical initiators.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments aimed at optimizing the bromination of 2,5-dimethyl-1,3-thiazole, illustrating the impact of different reaction conditions on product yield and byproduct formation.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Yield of this compound (%) | Di-bromo Byproduct (%) |
| 1 | Br₂ (1.1) | CCl₄ | 25 | 65 | 20 |
| 2 | Br₂ (1.1) | CH₃COOH | 25 | 70 | 15 |
| 3 | NBS (1.1) | CH₃CN | 25 | 85 | 5 |
| 4 | NBS (1.1) | CH₂Cl₂ | 0 | 80 | <5 |
| 5 | NBS (1.5) | CH₃CN | 25 | 50 | 40 |
Experimental Protocols
Representative Protocol for the Synthesis of 2,5-dimethyl-1,3-thiazole (Hantzsch Synthesis)
-
To a round-bottom flask, add thioacetamide (1.0 eq) and ethanol.
-
Stir the mixture until the thioacetamide is fully dissolved.
-
Add 3-chloro-2-butanone (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,5-dimethyl-1,3-thiazole, which can be purified by distillation.
Representative Protocol for the Synthesis of this compound
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In a round-bottom flask protected from light, dissolve 2,5-dimethyl-1,3-thiazole (1.0 eq) in acetonitrile.
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Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
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Once the starting material is consumed, filter the mixture to remove the succinimide byproduct.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and common side reactions.
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,5-dimethyl-1,3-thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a reliable starting point, a robust palladium catalyst system is recommended.[1] A common set of conditions involves a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[2] A strong inorganic base and a polar aprotic solvent system are also typically effective.[3]
Recommended Starting Conditions Table
| Component | Recommendation | Equivalents/Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq | Electrophilic partner |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq | Nucleophilic partner |
| Catalyst | Pd(OAc)₂ + SPhos or PdCl₂(dppf) | 1-5 mol% | Facilitates C-C bond formation |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq | Activates boronic acid for transmetalation[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | - | Solubilizes reactants and facilitates base function |
| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation[5] |
Q2: Why is my this compound substrate unreactive or showing low conversion?
A2: Low reactivity with heteroaryl halides like this compound can be due to the electron-rich nature of the thiazole ring, which can make the initial oxidative addition step of the catalytic cycle sluggish.[6] The choice of catalyst, ligand, and base is critical to overcome this.[6] Inefficient oxidative addition of the palladium catalyst to the C-Br bond is often a rate-limiting step.[6]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include protodeboronation of the boronic acid, homo-coupling of the boronic acid, and dehalogenation of the thiazole starting material.[7]
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Protodeboronation: This is the protonolysis of the boronic acid, replacing the boron group with a hydrogen. It can be minimized by using anhydrous solvents, ensuring the inert atmosphere is dry, and sometimes by using boronic esters (e.g., pinacol esters) which can be more stable.[7]
-
Homo-coupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[7] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere can significantly reduce this side product.[5][7]
-
Dehalogenation: This involves the replacement of the bromine atom on the thiazole with a hydrogen. This can occur if the palladium complex undergoes a side reaction to form a palladium-hydride species.[7]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
If you are experiencing poor conversion of your starting material, consider the following factors, starting with the most likely culprits.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Problem 2: Significant Formation of Homo-coupled Byproduct
The presence of a significant amount of the boronic acid homo-coupled product (Ar-Ar) points towards issues with the catalytic cycle, often related to oxidation.
Comparative Table of Conditions to Minimize Homo-coupling
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Atmosphere | Poorly degassed, air leaks | Rigorously degassed (3x vacuum/backfill), positive inert gas pressure | Oxygen in the reaction mixture can lead to Pd(II) species that promote homo-coupling.[7] |
| Catalyst | Using a Pd(II) source without a pre-reduction step or with inefficient ligands | Use of a Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst system (e.g., Pd(OAc)₂/SPhos) | Ensures the active Pd(0) species is readily available for oxidative addition rather than side reactions.[8] |
| Temperature | Excessively high temperature | Optimal temperature (e.g., 80-100 °C) | Very high temperatures can sometimes accelerate catalyst decomposition and side reactions. |
Problem 3: Difficulty in Product Purification
If purification is challenging, it is often due to residual starting materials, byproducts, or catalyst residues.
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Issue: Residual boronic acid and its byproducts.
-
Solution: After the reaction is complete, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution). Boronic acids are weakly acidic and will partition into the aqueous layer as the corresponding boronate salt.
-
-
Issue: Palladium residues causing product to be dark or grey.
-
Solution: Filter the crude product solution through a small plug of celite or silica gel before concentrating. For more persistent residues, treatment with a scavenger resin or activated carbon may be necessary.
-
Key Experimental Protocol
This generalized protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.[1] Optimization may be required for specific substrates.[1]
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
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Anhydrous 1,4-Dioxane
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Degassed Water
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Schlenk flask or microwave vial
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
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Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture.[1]
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[1]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[9]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1][9]
General Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. benchchem.com [benchchem.com]
Stability of 4-Bromo-2,5-dimethyl-1,3-thiazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-2,5-dimethyl-1,3-thiazole in common organic synthesis reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is recommended. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: How stable is the thiazole ring in this compound under typical reaction conditions?
A2: The 1,3-thiazole ring is an aromatic heterocycle and is generally stable under many reaction conditions, including those for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, it can be susceptible to degradation under harsh conditions:
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Strong Acids: Protonation of the nitrogen atom can occur, potentially leading to ring-opening or other side reactions under forcing conditions.[1]
-
Strong Bases: While deprotonation at the C2 position is known for some thiazoles, the presence of a methyl group at this position in this compound prevents this.[1] However, strong bases can promote side reactions, especially at elevated temperatures.
-
Oxidizing Agents: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which would alter the electronic properties and reactivity of the molecule.
-
Reducing Agents: The thiazole ring is generally stable to catalytic hydrogenation with platinum and metal reductions in hydrochloric acid. However, strong reducing agents like Raney Nickel can cause desulfurization and degradation of the ring.[1]
Q3: What are the known side reactions to be aware of when using this compound in cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, several side reactions can occur:
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Debromination: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of 2,5-dimethyl-1,3-thiazole. This is often a result of side reactions in the catalytic cycle and can be minimized by careful optimization of reaction conditions.
-
Homocoupling: The starting material can couple with itself to form a bithiazole derivative. This is more likely to occur at higher catalyst loadings or temperatures.
-
Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner can be protonated and decompose before transmetalation to the palladium catalyst. This is often an issue with heteroaryl boronic acids and can be influenced by the choice of base and solvent.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it may degrade upon storage. Consider using a pre-catalyst like PdCl₂(dppf) or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand. |
| Inappropriate Ligand | For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often give better results than simpler ligands like PPh₃. Screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base strength can influence the rate of transmetalation and the stability of the boronic acid. An empirical screening of bases is often necessary. |
| Solvent Effects | The reaction solvent must solubilize all components. Common solvents include dioxane, toluene, and DMF, often with a small amount of water. Ensure the solvent is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | Some Suzuki couplings of heteroaryl bromides require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Gradually increase the reaction temperature. |
| Protodeboronation | If using a sensitive boronic acid, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or anhydrous conditions. Using a boronic ester (e.g., a pinacol ester) can also improve stability. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Catalyst/Ligand System | The Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich heteroaryl bromides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally required to facilitate the reductive elimination step. |
| Base Selection | A strong, non-nucleophilic base is typically used, such as NaOt-Bu, KOt-Bu, or LiHMDS. The choice of base can affect the rate of amine deprotonation and the overall reaction efficiency. |
| Solvent Choice | Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried before use. |
| Reaction Temperature | These reactions are often run at elevated temperatures (80-110 °C). If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Amine Reactivity | The nature of the amine (primary, secondary, aryl, alkyl) will significantly impact the required reaction conditions. More hindered or less nucleophilic amines may require more active catalyst systems or higher temperatures. |
| Debromination | If significant debromination of the starting material is observed, this can indicate a problem with the catalytic cycle. Trying a different ligand or lowering the reaction temperature may help to suppress this side reaction. |
Lithiation and Subsequent Quenching
Issue: Low yield of the desired functionalized product or formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Incorrect Lithiating Agent | For halogen-metal exchange, n-BuLi or t-BuLi are commonly used. The choice can affect the rate and selectivity of the exchange. For deprotonation of an acidic proton, LDA is a common choice, but this is not applicable to the methyl groups on this substrate under standard conditions. |
| Reaction Temperature | Halogen-metal exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as attack of the organolithium reagent on the solvent (e.g., THF) or other functional groups. |
| "Halogen Dance" Rearrangement | While not explicitly reported for this compound, some bromo-heterocycles can undergo a "halogen dance" where the bromine atom migrates to a different position on the ring upon treatment with a strong base. Performing the reaction at a very low temperature and for a short duration can help to minimize this. |
| Incomplete Quenching | Ensure that the electrophile is added in sufficient quantity and that the reaction is allowed to warm to a suitable temperature for the quenching step to go to completion. |
| Moisture Contamination | Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Note: These are general starting protocols and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the anhydrous solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 100-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Lithiation and Quenching
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Quenching: Add the desired electrophile (1.1-1.5 eq.) neat or as a solution in anhydrous THF, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Stability of this compound under various harsh conditions.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 4-Bromo-2,5-dimethyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during reactions involving 4-Bromo-2,5-dimethyl-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when using this compound as a substrate?
A1: Catalyst deactivation, or poisoning, in reactions involving this compound is primarily due to the presence of sulfur and nitrogen atoms within the thiazole ring. These heteroatoms possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate strongly to the metal center of the catalyst (e.g., Palladium).[1][2][3] This strong binding blocks the active sites required for the catalytic cycle, leading to reduced activity or complete deactivation.[2]
Q2: Which catalysts are most susceptible to poisoning by thiazole compounds?
A2: Palladium-based catalysts, which are widely used in cross-coupling reactions, are particularly vulnerable to poisoning by sulfur-containing compounds like thiazoles.[2][4] The sulfur atom can form strong, often irreversible, bonds with palladium, leading to the formation of inactive palladium-sulfur complexes.[4][5]
Q3: What does the formation of "palladium black" signify in my reaction?
A3: The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and agglomeration.[3][6] This typically occurs when the active Pd(0) species is unstable under the reaction conditions, often due to high temperatures or the absence of appropriate stabilizing ligands. The resulting bulk palladium metal is catalytically inactive for most cross-coupling reactions.[3]
Q4: Are there strategies to develop catalysts that are more resistant to sulfur poisoning?
A4: Yes, several strategies exist to enhance catalyst resistance to sulfur poisoning. These include:
-
Alloying/Bimetallic Catalysts: Incorporating a second metal can modify the electronic properties of the primary catalyst, reducing its affinity for sulfur.[2] For example, adding copper (Cu) to a palladium (Pd) catalyst has been shown to offer some resistance to SO2 poisoning.[7]
-
Support Modification: Altering the catalyst support material can influence its interaction with sulfur compounds.[8]
-
Ligand Design: Employing bulky, electron-rich ligands can sterically hinder the approach of the poisoning substrate to the metal center and stabilize the active catalytic species.[9]
-
Surface Modification: Creating a well-defined catalyst structure, such as incorporating sulfur into the palladium lattice to form compounds like Pd4S, can paradoxically lead to highly selective and active catalysts for other reactions by altering the surface properties.[10][11]
Q5: Can a poisoned catalyst be regenerated?
A5: Yes, regeneration is often possible, depending on the nature of the poisoning. Common methods include high-temperature treatments, oxidation, and chemical washing to remove the poisoning species.[12][13] For sulfur poisoning, high-temperature oxidation or treatment with steam can be effective in removing adsorbed sulfur species.[12][13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Increase Catalyst Loading: A higher initial concentration of the catalyst can help overcome partial poisoning.[3] 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst and prevent coordination by the thiazole's heteroatoms.[9] 3. Change Catalyst System: Consider using nickel-based catalysts, which can sometimes be more robust in the presence of heteroaromatic substrates.[14] |
| Reagent Impurities | 1. Purify Substrate: Ensure the this compound is of high purity, as trace impurities can act as poisons. 2. Use High-Purity Solvents: Use freshly distilled or high-purity, inhibitor-free solvents. Traces of contaminants in solvents can deactivate the catalyst.[6] |
| Incorrect Reaction Conditions | 1. Optimize Temperature: While higher temperatures can increase rates, they can also accelerate catalyst decomposition.[9] Perform a temperature screen to find an optimal balance. 2. Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[6][9] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Slow Substrate Addition: Instead of adding all the this compound at once, use a syringe pump for slow, continuous addition. This maintains a low concentration of the potential poison, extending the catalyst's lifetime.[9] |
| Product Inhibition | 1. Monitor Reaction Progress: If the product itself can coordinate to the catalyst, the reaction may slow as the product concentration increases. Consider stopping the reaction at a reasonable conversion and re-isolating the starting material if necessary. |
| Catalyst Instability | 1. Re-evaluate Ligand Choice: The initial ligand may not be sufficient to stabilize the catalyst for the entire reaction duration. Test more robust or sterically demanding ligands. |
Visualizing Mechanisms and Workflows
Quantitative Data Summary
Table 1: Catalyst & Ligand Selection for Cross-Coupling Reactions
| Reaction Type | Catalyst Precursor | Recommended Ligand | Base | Solvent | Temperature (°C) | Remarks |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | Bulky phosphine ligands create a sterically hindered environment around the Pd center, reducing poisoning. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ or Xantphos | Et₃N or DIPEA | THF or DMF | 50-80 | The copper co-catalyst can also be susceptible to poisoning; ensure high purity of all reagents. |
| Buchwald-Hartwig | Pd(OAc)₂ | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 90-120 | Strong bases and highly active ligands are often required, but can also promote catalyst decomposition if not optimized. |
| Stille | PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene or Dioxane | 100-110 | Stille reactions can sometimes be more tolerant, but poisoning is still a significant risk.[15] |
Table 2: Common Catalyst Regeneration Methods
| Poisoning Type | Regeneration Method | Typical Conditions | Efficacy & Remarks |
| Sulfur Poisoning | High-Temperature Oxidation | Heat catalyst in air or O₂ stream at >500 °C.[12] | Effective for removing strongly chemisorbed sulfur.[12] Care must be taken to avoid sintering the metal particles. |
| Sulfur Poisoning | High-Temperature Steam | Treat catalyst with steam at elevated temperatures.[12] | Can be a milder alternative to pure oxidation. |
| Fouling/Coking | Calcination in Air | Heat catalyst in air at 400-550 °C.[13] | Burns off organic residues and coke deposits from the catalyst surface. |
| Chemical Leaching | Acid/Base Washing | Wash with dilute acid or alkaline solutions.[13] | Can remove certain adsorbed species, but may also damage the catalyst support or active metal. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation: Ensure all reagents and solvents are of high purity and are thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.2 equivalents), the selected base (e.g., K₃PO₄, 2.0-3.0 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., SPhos, 2.2-11 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Substrate Addition: Add the this compound (1.0 equivalent) to the mixture. For particularly sensitive reactions, prepare a stock solution of the thiazole and add it slowly over 1-2 hours using a syringe pump.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the solid Pd/C catalyst. Wash thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone or methanol) to remove residual organic compounds. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried, spent catalyst in a tube furnace. Heat the catalyst to 500-550 °C under a slow flow of air or a diluted oxygen/nitrogen mixture for 2-4 hours. This process aims to convert adsorbed sulfur species into volatile SO₂.
-
Reduction Step: After the oxidative treatment, cool the catalyst to room temperature under an inert atmosphere. Then, switch the gas flow to a hydrogen/nitrogen mixture (e.g., 5% H₂) and heat the catalyst to 300-400 °C for 2-4 hours to reduce the palladium oxide formed during the oxidation step back to its active metallic state.
-
Cooling and Storage: Cool the catalyst to room temperature under a continuous flow of inert gas. Once cool, the regenerated catalyst should be stored under an inert atmosphere until its next use.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Libra ETD [libraetd.lib.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,5-dimethyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2,5-dimethyl-1,3-thiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The chosen solvent may be too effective, keeping the product dissolved even at low temperatures. The cooling process may be too rapid, preventing crystal formation. | - Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water, hexane/ethyl acetate).- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] - If the product "oils out," try using a more dilute solution or a different solvent system. |
| Incomplete removal of starting material (2,5-dimethyl-1,3-thiazole) | The polarity of the starting material and the product are similar, making separation by a single purification technique challenging. | - Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.- Consider a second purification step, such as a preparatory thin-layer chromatography (prep-TLC) if the amount of material is small. |
| Presence of poly-brominated impurities (e.g., dibromo-2,5-dimethyl-1,3-thiazole) | Over-bromination during the synthesis is a common side reaction. These impurities are often less polar than the desired mono-brominated product. | - Flash column chromatography is typically effective for removing less polar, poly-brominated species. Monitor fractions carefully by TLC to isolate the desired product.- If recrystallization is attempted, the poly-brominated impurities may crystallize first. In this case, the desired product may be enriched in the mother liquor, which can then be subjected to chromatography. |
| Product appears as an oil instead of a solid | The presence of impurities can inhibit crystallization. The compound may have a low melting point. | - Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography may be necessary.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of pure this compound if available. |
| Co-elution of an unknown impurity during column chromatography | The impurity has a very similar polarity to the product in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., replace ethyl acetate with dichloromethane or a mixture of toluene and acetone).- Consider using a different stationary phase, such as alumina instead of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the synthesis, which is typically the direct bromination of 2,5-dimethyl-1,3-thiazole. These include:
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Unreacted starting material: 2,5-dimethyl-1,3-thiazole.
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Poly-brominated species: Over-bromination can lead to the formation of dibromo- and other poly-brominated thiazole derivatives.
-
Isomeric impurities: While bromination is expected to occur at the 4-position, minor amounts of other isomers may form depending on the reaction conditions.
Q2: What is a good starting point for developing a recrystallization procedure for this compound?
A2: A good starting point is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Common solvents for recrystallizing similar aromatic compounds include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.[1] A solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot is ideal.
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification. It allows you to:
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Assess the purity of the crude material.
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Identify a suitable solvent system for column chromatography.
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Track the separation of impurities during chromatography and identify the fractions containing the pure product. A common eluent system for TLC analysis of brominated thiazoles is a mixture of hexanes and ethyl acetate. The spots can be visualized under UV light or by staining with an iodine chamber.
Q4: My purified this compound is slightly colored. How can I remove the color?
A4: A slight coloration can sometimes be removed by treating a solution of the compound with a small amount of activated charcoal, followed by filtration through a pad of celite to remove the charcoal, and then proceeding with either recrystallization or solvent evaporation. Be aware that using too much charcoal can lead to a significant loss of product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate using various solvent systems (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the polarity).
- The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material (a general rule is a 1:20 to 1:40 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Alternatively, for solid samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
- Collect fractions of a suitable volume.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
- In a small test tube, add a small amount of the crude product.
- Add a few drops of a test solvent and observe the solubility at room temperature.
- If the compound is insoluble, heat the test tube gently to see if it dissolves.
- If it dissolves upon heating, allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.[1] Common solvents to test include ethanol, methanol, isopropanol, hexanes, and ethyl acetate, or mixtures of these.
2. Dissolution:
- In an Erlenmeyer flask, add the crude this compound.
- Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Visualization
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?
A: Low or no yield in the bromination of 2,5-dimethyl-1,3-thiazole can stem from several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS): Use freshly recrystallized NBS. Over time, NBS can decompose. To test for activity, a simple titration can be performed. Ensure it is stored in a cool, dark, and dry place. Bromine (Br₂): Use a fresh bottle of bromine. Bromine can absorb moisture and lose reactivity. Handle with extreme care in a well-ventilated fume hood. |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. For direct bromination of thiazoles, the optimal temperature can vary. Start with reactions at a low temperature (e.g., 0 °C) and slowly warm to room temperature.[1] Running the reaction at elevated temperatures can sometimes lead to decomposition or the formation of side products.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. Common solvents for bromination include chloroform, acetic acid, and acetonitrile.[1][2] Ensure the solvent is anhydrous, as water can react with the brominating agent. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Some brominations can be slow and may require several hours to reach completion. |
| Acid Scavenging | The reaction generates HBr as a byproduct, which can inhibit the reaction. The addition of a non-nucleophilic base, such as sodium bicarbonate or pyridine, can scavenge the acid and drive the reaction to completion. |
| Issues During Work-up | The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and use the appropriate solvent system for chromatography. |
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity for this compound?
A: The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. In the case of 2,5-dimethyl-1,3-thiazole, the primary positions for substitution are the 4-position. However, over-bromination or side reactions can occur.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Over-bromination | Use a stoichiometric amount (1.0 equivalent) of the brominating agent. Adding the brominating agent slowly and in portions at a low temperature can help control the reaction and prevent the formation of di-brominated or other over-brominated species. |
| Side Reactions with Methyl Groups | While less likely for aromatic bromination, radical bromination of the methyl groups can occur under certain conditions (e.g., with NBS and a radical initiator). Ensure the reaction is performed in the dark and without any radical initiators. |
| Reaction with Solvent | Some solvents can participate in side reactions. Choose an inert solvent for the reaction. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: Purifying this compound from unreacted starting material and side products can be challenging.
| Purification Method | Recommendations |
| Column Chromatography | This is the most common and effective method for purifying the product. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized to achieve good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. |
| Crystallization | If the product is a solid, crystallization can be an effective purification technique. The choice of solvent is crucial. Experiment with different solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. |
| Distillation | If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2,5-dimethyl-1,3-thiazole?
A1: In the electrophilic bromination of 2,5-dimethyl-1,3-thiazole, the substitution is expected to occur at the 4-position. The 2- and 5-positions are already substituted with methyl groups, and the nitrogen atom deactivates the adjacent 2-position towards electrophilic attack. The sulfur atom activates the 5-position, but since it is blocked, the next most activated position is the 4-position.
Q2: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A2: Both NBS and elemental bromine can be used for the bromination of thiazoles.
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N-Bromosuccinimide (NBS): Often preferred as it is a solid and easier to handle than liquid bromine. It is considered a milder and more selective brominating agent, which can help to prevent over-bromination.[3] Reactions with NBS are typically carried out in solvents like chloroform, acetonitrile, or acetic acid.[1][4]
-
Elemental Bromine (Br₂): A powerful brominating agent that can lead to high yields but may also result in over-bromination if not carefully controlled. It is highly corrosive and toxic, requiring handling with extreme caution in a fume hood.[3]
The choice between NBS and Br₂ will depend on the specific reaction conditions and the desired level of selectivity. For better control and safety, starting with NBS is often recommended.
Q3: What are the typical reaction conditions for the synthesis of this compound?
General Protocol using NBS:
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Dissolve 2,5-dimethyl-1,3-thiazole in a suitable anhydrous solvent (e.g., chloroform or acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.
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Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show signals corresponding to the two methyl groups, and the absence of a signal for the proton at the 4-position. The ¹³C NMR will show characteristic shifts for the carbon atoms in the thiazole ring, including the carbon bearing the bromine atom.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator in the mass spectrum.
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Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
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Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of purification.
Experimental Protocols
Protocol 1: General Procedure for Bromination of 2,5-dimethyl-1,3-thiazole using NBS
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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2,5-dimethyl-1,3-thiazole
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N-Bromosuccinimide (NBS), recrystallized
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Anhydrous chloroform (or acetonitrile)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for column chromatography
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,5-dimethyl-1,3-thiazole (1.0 eq.) in anhydrous chloroform (10 mL per 1 g of thiazole).
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Cool the flask to 0 °C using an ice-water bath.
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Slowly add N-bromosuccinimide (1.0 eq.) in small portions over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) and stir for 10 minutes.
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Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution (20 mL).
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Extract the aqueous layer with chloroform (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
Dehalogenation of 4-Bromo-2,5-dimethyl-1,3-thiazole under coupling conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering undesired dehalogenation of 4-bromo-2,5-dimethyl-1,3-thiazole during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling chemistry where the halogen substituent (in this case, bromine) on the aryl halide is replaced by a hydrogen atom. Instead of the desired C-C, C-N, or C-O bond formation, this pathway leads to the formation of the reduced, non-functionalized arene (2,5-dimethyl-1,3-thiazole). This process consumes the starting material and reduces the yield of the target molecule.
Q2: Why is this compound susceptible to dehalogenation?
A2: Heteroaryl halides, including bromothiazoles, can be particularly prone to dehalogenation. The electron-rich nature of the thiazole ring can influence the stability of the palladium intermediates in the catalytic cycle. Factors such as the choice of palladium catalyst, ligand, base, and the presence of proton sources (like water or alcohol) can promote the undesired reductive pathway over the desired cross-coupling.[1][2]
Q3: What is the general mechanism for hydrodehalogenation?
A3: While several pathways can lead to hydrodehalogenation, a common mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate. From this point, instead of proceeding through transmetalation (in Suzuki reactions) or other productive steps, the intermediate can react with a hydride source. This can be followed by reductive elimination, which releases the dehalogenated product (Ar-H) and regenerates a palladium species. The hydride source can originate from the solvent, base (e.g., triethylamine), or impurities.[3]
Q4: Which coupling reactions are most affected by this side reaction?
A4: Dehalogenation can be a significant byproduct in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The specific conditions of each reaction type, particularly the base and solvent system employed, can influence the extent of this side reaction.[1][3][4] For instance, strong bases and high temperatures, sometimes required for sluggish couplings, can exacerbate the issue.[1]
Troubleshooting Guide for Unwanted Dehalogenation
This guide addresses the common problem of observing significant amounts of the dehalogenated byproduct, 2,5-dimethyl-1,3-thiazole, during a cross-coupling reaction.
Problem: Low yield of the desired coupled product with significant formation of 2,5-dimethyl-1,3-thiazole.
Below is a systematic approach to troubleshoot this issue, categorized by reaction components.
The choice of the palladium source and, more critically, the phosphine ligand is paramount in controlling the competition between the desired coupling and the undesired dehalogenation.
-
Issue: The current catalyst/ligand system may be inefficient, leading to side reactions. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for electron-rich heteroaryl substrates.[1]
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Solutions & Recommendations:
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Switch to Bulky, Electron-Rich Ligands: These ligands can promote the desired reductive elimination step to form the product and often stabilize the catalytic intermediates against decomposition or side reactions.[1][5] Buchwald ligands are frequently effective in challenging couplings.[6]
-
Use Pre-catalysts: Well-defined pre-catalysts (e.g., XPhos Pd G3) can provide higher efficiency and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5][7]
-
Screen Different Ligands: Experiment with a panel of ligands to find the optimal choice for this specific substrate. Certain ligands can inadvertently promote pathways leading to debromination.[1]
-
| Ligand Type | Examples | Tendency to Suppress Dehalogenation | Rationale |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Low to Moderate | Can be effective but often less so for challenging heteroaryl couplings.[7] |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, tBu₃P | High | Promote efficient oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High | Strong σ-donors that form stable palladium complexes, often highly active and resistant to side reactions.[8] |
The base and solvent play crucial roles in activating the coupling partners and maintaining the catalyst's activity. An inappropriate choice can be a primary cause of dehalogenation.
-
Issue: The base may be too strong or the solvent may act as a proton source. Traces of water can also contribute protons.[1][9]
-
Solutions & Recommendations:
-
Use Milder Bases: Strong bases can sometimes promote dehalogenation.[1] Consider switching from strong bases like NaOtBu to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. K₃PO₄ is often effective in difficult Suzuki couplings.[1]
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and high-purity reagents. The presence of water can be a key factor in hydrodehalogenation.[9]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Aprotic solvents like toluene, dioxane, or DMF are common, but screening may be necessary.[1][6]
-
| Base | Common Coupling | Notes |
| Et₃N, DIPEA | Sonogashira, Heck | Can act as a hydride source, potentially increasing dehalogenation.[3] |
| NaOtBu, KOtBu | Suzuki, Buchwald-Hartwig | Very strong bases; can sometimes lead to side reactions.[5][10] |
| K₂CO₃, Cs₂CO₃ | Suzuki | Milder carbonate bases, often a good starting point to minimize dehalogenation.[1] |
| K₃PO₄ | Suzuki | A moderately strong, non-nucleophilic base often effective in suppressing side reactions with sensitive substrates.[1] |
-
Issue: Excessive heat can cause the decomposition of starting materials, products, or the catalyst, leading to an increase in side reactions.[1]
-
Solutions & Recommendations:
-
Lower the Reaction Temperature: Reducing the temperature, even if it requires a longer reaction time, can significantly decrease the rate of dehalogenation.[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct. Stop the reaction once the starting material is consumed to avoid product degradation.[6]
-
-
Issue: Palladium(0) catalysts are sensitive to oxygen. Poor quality reagents or a non-inert atmosphere can lead to catalyst deactivation and favor side reactions.
-
Solutions & Recommendations:
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a representative starting point for coupling this compound with a generic arylboronic acid. Optimization will likely be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.
-
Reaction: Place the reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the starting material and the ratio of the desired product to the dehalogenated byproduct (2,5-dimethyl-1,3-thiazole).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways for a palladium intermediate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Scale-Up Synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful scale-up of key intermediates is a critical phase. This technical support center provides a comprehensive guide to address the challenges encountered during the large-scale synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate a smooth transition from bench-scale to production.
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Gradually increase the reaction time or temperature, but be cautious of potential side-product formation at elevated temperatures. |
| Poor regioselectivity during bromination, leading to the formation of other brominated isomers. | Optimize the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) often provides better regioselectivity compared to elemental bromine. Control the reaction temperature, as lower temperatures can favor the desired isomer. | |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. A thorough solvent screen for extraction and recrystallization can significantly improve recovery. Consider chromatography for high-purity requirements, but this may be less feasible at a very large scale. | |
| Formation of Impurities | Over-bromination resulting in di- or tri-brominated thiazole species. | Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Precise temperature control is crucial to prevent runaway reactions that can lead to over-bromination. |
| Presence of unreacted 2,5-dimethyl-1,3-thiazole. | Ensure complete dissolution of the starting material before adding the brominating agent. Increase the reaction time or slightly increase the temperature towards the end of the reaction. | |
| Formation of by-products from side reactions. | The choice of solvent can influence side reactions. Conduct small-scale experiments to screen for an optimal solvent that minimizes by-product formation. Ensure all reagents are of high purity. | |
| Difficulties with Product Isolation and Purification | The product oils out or does not precipitate cleanly. | Perform a solvent/anti-solvent screen to identify a suitable system for crystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Co-crystallization of impurities with the product. | Multiple recrystallizations may be necessary. The use of a different solvent system for each recrystallization can be effective. Treatment with activated carbon can sometimes remove colored impurities. | |
| Product is a dark-colored oil or solid. | This may be due to trace impurities. Purification by column chromatography or treatment with decolorizing agents like activated charcoal can be effective. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to air and light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic bromination of 2,5-dimethyl-1,3-thiazole. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the handling of corrosive and toxic brominating agents like elemental bromine. Bromination reactions can also be highly exothermic, posing a risk of thermal runaway on a larger scale. Utilizing safer alternatives like NBS and ensuring adequate cooling and monitoring are critical.
Q3: How can I control the regioselectivity of the bromination to favor the 4-position?
A3: The electron-donating methyl groups at the 2- and 5-positions activate the thiazole ring towards electrophilic substitution. The 4-position is generally the most electron-rich and sterically accessible site. To enhance selectivity, it is recommended to use a milder brominating agent like NBS and maintain a low reaction temperature.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. For more quantitative analysis and to determine the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.
Experimental Protocols
Protocol 1: Synthesis of 2,5-dimethyl-1,3-thiazole (Starting Material)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
3-chloropentane-2,4-dione
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.
-
Slowly add 3-chloropentane-2,4-dione (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,5-dimethyl-1,3-thiazole.
Protocol 2: Scale-Up Synthesis of this compound using NBS
Materials:
-
2,5-dimethyl-1,3-thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent like Dichloromethane)
-
Sodium thiosulfate solution
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer, temperature probe, and an addition funnel, charge 2,5-dimethyl-1,3-thiazole (1.0 equivalent) and acetonitrile.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate vessel, dissolve NBS (1.05 equivalents) in acetonitrile and charge it to the addition funnel.
-
Add the NBS solution dropwise to the stirred thiazole solution, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Quench the reaction by slowly adding a cold aqueous solution of sodium thiosulfate to destroy any unreacted NBS and bromine.
-
Separate the organic layer. Extract the aqueous layer with acetonitrile or another suitable solvent.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters for the bromination of a substituted thiazole, which can be used as a starting point for the optimization of the this compound synthesis.
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Notes |
| Starting Material | 2,5-dimethyl-1,3-thiazole | 2,5-dimethyl-1,3-thiazole | |
| Brominating Agent | NBS (1.1 eq) | NBS (1.05 eq) | Stoichiometry may be reduced on scale-up to minimize cost and side reactions. |
| Solvent | Acetonitrile | Acetonitrile | Solvent volume to starting material ratio should be optimized for efficient stirring and heat transfer. |
| Temperature | 0 °C | 0-5 °C | Tighter temperature control is crucial at a larger scale to manage exotherms. |
| Reaction Time | 2-4 hours | 3-5 hours | Reaction time may increase slightly on scale-up due to mass and heat transfer limitations. |
| Typical Yield | 80-90% | 75-85% | A slight decrease in yield is common upon scale-up. |
| Purity (crude) | >90% | >85% | Impurity profile may change on a larger scale. |
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: A generalized workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Technical Support Center: Sonogashira Coupling of Bromothiazoles
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing Sonogashira coupling reactions with bromothiazole substrates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of bromothiazoles in a question-and-answer format.
Q1: My Sonogashira reaction with a bromothiazole substrate shows low to no product yield. What are the primary factors to investigate?
A low or nonexistent yield is a frequent issue that can arise from several sources. A systematic approach to troubleshooting is recommended. Key areas to check include the quality and activity of your reagents and catalyst, as well as the reaction conditions. Ensure that your palladium catalyst is active and that the phosphine ligands have not oxidized.[1] The base is also a critical component; it must be fresh and handled under an inert atmosphere to prevent degradation.[2] Similarly, solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium(0) catalyst.[2]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can I minimize this side reaction?
The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[2][3] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process promoted by the presence of oxygen.[3][4] To suppress this, it is crucial to work under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.[2][3] Reducing the concentration of the copper(I) catalyst to the minimum effective amount (typically 1-5 mol%) can also help, as excessive copper can accelerate homocoupling.[4][5] Alternatively, switching to a copper-free protocol is the most direct method to eliminate this side reaction, though this may necessitate more active palladium catalysts or higher reaction temperatures.[2][3]
Q3: My bromothiazole starting material is being consumed, but I'm isolating a debrominated thiazole instead of the desired product. What causes this and how can I prevent it?
The loss of the bromine atom from your starting material, known as protodebromination or hydrodehalogenation, is a potential side reaction. This can be more prevalent with electron-rich heteroaromatic systems. This side reaction can be minimized by ensuring strictly anhydrous conditions, as trace amounts of water can act as a proton source.[2] Elevated temperatures can also promote debromination, so reducing the reaction temperature may be beneficial, even if it requires a longer reaction time.[2] The choice of ligand can also play a role; experimenting with different phosphine ligands may help to suppress this unwanted pathway.[2]
Q4: What are the optimal reaction conditions (catalyst, ligand, base, solvent, temperature) for the Sonogashira coupling of bromothiazoles?
There is no single set of "best" conditions, as the optimal parameters depend on the specific bromothiazole and alkyne substrates.[1] However, some general guidelines can be followed.
-
Catalyst and Ligand: Palladium catalysts with bulky, electron-rich phosphine ligands are often effective for sterically hindered or challenging substrates.[1] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6][7] For particularly difficult couplings, using more active ligands like XPhos or N-heterocyclic carbene (NHC) palladium complexes can be advantageous.[1][8]
-
Base: An amine base is typically used, which also often serves as a solvent or co-solvent.[6] Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are common choices.[5][9] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.[6]
-
Solvent: Anhydrous, non-protic solvents are standard.[2] Toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed.[2][10] The choice of solvent can significantly impact the reaction rate and yield.[10]
-
Temperature: Reaction temperatures can range from room temperature to 100 °C or higher.[8][11] While many Sonogashira reactions are run at elevated temperatures (e.g., 40-80 °C), excessive heat can lead to decomposition or side reactions.[2][9] For less reactive bromothiazoles, higher temperatures may be necessary to drive the reaction to completion.[11]
Q5: Should I use a copper co-catalyst? What are the pros and cons of copper-free systems?
The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the transmetalation step and often allows for milder reaction conditions.[6][12] However, the presence of copper is the primary cause of alkyne homocoupling.[12]
-
Copper-Catalyzed Systems:
-
Copper-Free Systems:
Optimization of Reaction Parameters
The following table summarizes key reaction parameters that can be optimized for the Sonogashira coupling of bromothiazoles, based on general findings for aryl bromides.
| Parameter | Typical Range | Considerations & Recommendations |
| Palladium Catalyst Loading | 1-5 mol% | For challenging substrates, higher loadings may be necessary.[1] Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[9] |
| Copper(I) Iodide Loading | 2-10 mol% | If homocoupling is an issue, reduce the loading or switch to a copper-free system.[4][5][9] |
| Ligand | Varies | Bulky, electron-rich phosphine ligands (e.g., XPhos) or NHCs can improve reactivity for hindered substrates.[1][8] |
| Base | 2-3 equivalents | Triethylamine or diisopropylamine are common. Ensure the base is high purity and degassed.[2][9] |
| Solvent | Anhydrous | Toluene, THF, and DMF are frequently used. The choice can significantly affect reaction outcomes.[2][10] |
| Temperature | Room Temp. to 110 °C | Start with milder conditions (e.g., 40-80 °C) and increase if reactivity is low. High temperatures can promote side reactions like debromination.[2][8][9] |
| Atmosphere | Inert (Argon/Nitrogen) | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[2][3] |
General Experimental Protocol
This protocol provides a generalized procedure for the Sonogashira coupling of a bromothiazole with a terminal alkyne. Optimization may be required for specific substrates.[9]
Materials:
-
Bromothiazole derivative (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)[9]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–5 mol%)[9]
-
Copper(I) iodide (CuI, 2–10 mol%)[9]
-
Amine base (e.g., triethylamine, 2–3 equiv)[9]
-
Anhydrous, degassed solvent (e.g., THF or toluene)[2]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromothiazole derivative, palladium catalyst, and copper(I) iodide.[9]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.[9]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9]
Visual Guides
The following diagrams illustrate the troubleshooting workflow for a failed reaction and the catalytic cycle of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Spectroscopic Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Data of 4-Bromo-2,5-dimethyl-1,3-thiazole and its Isomeric and Parent Analogs.
This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for the title compound, this guide leverages data from its unbrominated parent compound, 2,5-dimethyl-1,3-thiazole, and its isomers, 4-bromo-2-methyl-1,3-thiazole and 4-bromo-5-methyl-1,3-thiazole, to provide a valuable reference for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs. This structured presentation allows for a clear comparison of the influence of substituent placement on the spectral characteristics.
Table 1: 1H NMR Spectroscopic Data Comparison (Predicted)
| Compound | Chemical Shift (ppm) & Multiplicity | Assignment |
| This compound | ~2.6 (s) | -CH3 at C2 |
| ~2.4 (s) | -CH3 at C5 | |
| 2,5-dimethyl-1,3-thiazole | 7.34 (s) | H at C4 |
| 2.67 (s) | -CH3 at C2 | |
| 2.38 (s) | -CH3 at C5 | |
| 4-bromo-2-methyl-1,3-thiazole | ~7.5 (s) | H at C5 |
| ~2.7 (s) | -CH3 at C2 | |
| 4-bromo-5-methyl-1,3-thiazole | ~8.7 (s) | H at C2 |
| ~2.5 (s) | -CH3 at C5 |
Table 2: 13C NMR Spectroscopic Data Comparison (Predicted)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~165 | C2 |
| ~115 | C4 | |
| ~148 | C5 | |
| ~19 | -CH3 at C2 | |
| ~15 | -CH3 at C5 | |
| 2,5-dimethyl-1,3-thiazole | 164.8 | C2 |
| 122.1 | C4 | |
| 147.2 | C5 | |
| 19.1 | -CH3 at C2 | |
| 14.8 | -CH3 at C5 | |
| 4-bromo-2-methyl-1,3-thiazole | ~166 | C2 |
| ~110 | C4 | |
| ~125 | C5 | |
| ~19 | -CH3 at C2 | |
| 4-bromo-5-methyl-1,3-thiazole | ~155 | C2 |
| ~118 | C4 | |
| ~128 | C5 | |
| ~15 | -CH3 at C5 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C5H6BrNS | 192.08 | M+ (191, 193), [M-Br]+ |
| 2,5-dimethyl-1,3-thiazole | C5H7NS | 113.18 | 113 (M+), 72, 71, 58, 45[1] |
| 4-bromo-2-methyl-1,3-thiazole | C4H4BrNS | 178.05 | M+ (177, 179), [M-Br]+ |
| 4-bromo-5-methyl-1,3-thiazole | C4H4BrNS | 178.05 | M+ (177, 179), [M-Br]+ |
Note: The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A standard pulse sequence is used with a 90° pulse width. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.
-
Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.
-
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans (often several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to 1H NMR, the FID is Fourier transformed, phased, and baseline corrected, with chemical shifts referenced to TMS.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
ESI-MS Protocol:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).
-
The instrument is operated in positive or negative ion mode, depending on the analyte's properties. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the molecular ion.
-
-
EI-MS Protocol:
-
The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for volatile compounds, and vaporized.
-
The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel synthesized compound like this compound.
Caption: Analytical workflow for the characterization of this compound.
References
A Comparative Guide to the Biological Activity of 4-Bromo-2,5-dimethyl-1,3-thiazole and Other Halothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-Bromo-2,5-dimethyl-1,3-thiazole and its halogenated analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from structurally related halothiazole derivatives to offer insights into their potential antimicrobial and cytotoxic properties. The influence of the halogen substituent on the biological activity of the thiazole core is a key focus of this analysis.
Comparative Analysis of Biological Activity
The thiazole ring is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] The introduction of a halogen atom at various positions on the thiazole ring can significantly modulate its potency and selectivity. Structure-activity relationship (SAR) studies on different series of halothiazoles have revealed that the nature and position of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) play a crucial role in determining the biological outcome.[4]
Antimicrobial Activity
Halogenated thiazoles have demonstrated significant potential as antimicrobial agents. The specific halogen can influence the spectrum and potency of activity. For instance, in one study on 4-(p-halophenyl)-thiazolyl derivatives, the chloro-substituted compounds were found to be responsible for antibacterial activity, while the bromo-substituted analogs were inactive.[5] Conversely, another study reported that a 4-bromophenyl substituent on a 1,3,4-thiadiazole derivative conferred activity against Staphylococcus epidermidis and Micrococcus luteus.[6] This highlights that the effect of the halogen is highly dependent on the overall molecular structure.
Table 1: Antimicrobial Activity of Representative Halothiazole Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC/Activity | Reference(s) |
| 4-(p-Chlorophenyl)-thiazolyl derivatives | Various bacteria and fungi | Active against all tested strains | [5] |
| 4-(p-Bromophenyl)-thiazolyl derivatives | Various bacteria and fungi | Inactive | [5] |
| 5-(4-Bromophenyl)-1,3,4-thiadiazole derivative | S. epidermidis, M. luteus | MIC: 31.25 µg/mL, 15.63 µg/mL | [6] |
| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | MIC: 6.25 - 12.5 µg/mL | [7] |
| 4-Carbethoxymethyl-2-[(alpha-bromobutyryl)amino]thiazole | S. aureus, C. albicans | MIC: 1.6 µg/mL (S. aureus), 125 µg/mL (C. albicans) | [8] |
Cytotoxic Activity
Thiazole derivatives are also widely investigated for their anticancer properties.[9][10] The cytotoxic mechanism often involves the induction of apoptosis through various signaling pathways.[11][12][13][14] The presence and nature of a halogen substituent can influence the cytotoxic potency and selectivity against different cancer cell lines.
For example, a study on thiazole-incorporated phthalimide derivatives showed that a compound with a para-chloro substituent was a promising agent for cancer treatment through the intrinsic apoptosis pathway.[11] While specific IC50 values for this compound are not available, the table below presents data for other halogenated thiazole derivatives to illustrate the potential impact of halogenation on cytotoxicity.
Table 2: Cytotoxic Activity of Representative Halothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| Thiazole derivative with p-chloro substituent (5c) | MCF-7 | Not specified, but identified as promising | [11] |
| Phthalimide derivative with 5-(2-Chlorophenyl)thiazole (3b) | - | - | [11] |
| Phthalimide derivative with 5-(4-Bromophenyl)thiazole (3k) | - | - | [11] |
| Bis-thiazole derivative (5c) | Hela (cervical cancer) | 0.6 nM | [13] |
| Bis-thiazole derivative (5f) | KF-28 (ovarian cancer) | 6 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assessing the antimicrobial and cytotoxic activities of thiazole compounds.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cells into a 96-well plate at an optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways
Several studies suggest that the cytotoxic activity of thiazole derivatives is often mediated by the induction of apoptosis. The intrinsic or mitochondrial pathway is a commonly implicated mechanism.
This proposed pathway illustrates that certain thiazole derivatives can induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[12][14]
Conclusion
While specific biological activity data for this compound is not extensively documented, the analysis of structurally related halothiazoles provides valuable insights. The nature of the halogen substituent is a critical determinant of both antimicrobial and cytotoxic activity, though its effect is highly dependent on the overall molecular structure. Further experimental studies are warranted to elucidate the specific biological profile of this compound and to fully understand the structure-activity relationships within this class of compounds. The provided experimental protocols and the potential signaling pathway offer a framework for future research in this promising area of medicinal chemistry.
References
- 1. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 13. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Bromo-2,5-dimethyl-1,3-thiazole
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of halogenated heterocyclic compounds is of paramount importance. 4-Bromo-2,5-dimethyl-1,3-thiazole is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct bromination of 2,5-dimethyl-1,3-thiazole and the Hantzsch thiazole synthesis.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Hantzsch Thiazole Synthesis |
| Starting Materials | 2,5-dimethyl-1,3-thiazole, N-Bromosuccinimide (NBS) | 3-Bromo-2,4-pentanedione, Thioacetamide |
| Reaction Type | Electrophilic Aromatic Substitution | Condensation/Cyclization |
| Reported Yield | 85% | Not explicitly reported for this specific product, but generally moderate to high yields are expected for this reaction type. |
| Key Reagents | N-Bromosuccinimide, Chloroform | Thioacetamide, Ethanol |
| Reaction Conditions | Room temperature, 24 hours | Reflux, typically for several hours |
| Advantages | High yield, mild reaction conditions, readily available starting material. | Convergent synthesis, potential for variation in substituents. |
| Disadvantages | Potential for side reactions (e.g., over-bromination) if not carefully controlled. | The starting material, 3-bromo-2,4-pentanedione, may need to be synthesized. |
Experimental Protocols
Route 1: Direct Bromination of 2,5-dimethyl-1,3-thiazole
This method involves the direct electrophilic bromination of the pre-formed 2,5-dimethyl-1,3-thiazole ring system at the 4-position using N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Procedure:
A solution of 2,5-dimethyl-1,3-thiazole (1.13 g, 10 mmol) in chloroform (20 mL) is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (1.78 g, 10 mmol) is added in one portion. The reaction mixture is then stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis provides a convergent approach to the thiazole ring. For the synthesis of this compound, this would involve the condensation of 3-bromo-2,4-pentanedione with thioacetamide.
General Experimental Procedure:
To a solution of 3-bromo-2,4-pentanedione (1.79 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, thioacetamide (0.75 g, 10 mmol) is added. The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is then purified by column chromatography or recrystallization.
Synthetic Route Visualizations
Caption: Synthetic workflow for the direct bromination of 2,5-dimethyl-1,3-thiazole.
Caption: Synthetic workflow for the Hantzsch synthesis of this compound.
Reactivity Face-Off: Bromo- vs. Chloro-Dimethylthiazoles in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated heterocycles, such as dimethylthiazoles, are invaluable synthons, offering versatile handles for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of bromo- and chloro-dimethylthiazoles in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The information presented herein is supported by established chemical principles and analogous experimental data to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: The Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general reactivity trend for halogens in this crucial step is I > Br > Cl. This is primarily attributed to the decreasing strength of the C-X bond, with the C-Br bond being significantly weaker and thus more susceptible to cleavage by the palladium catalyst than the C-Cl bond. Consequently, bromo-dimethylthiazoles are generally more reactive than their chloro- counterparts, often leading to milder reaction conditions, shorter reaction times, and higher yields.
Data Presentation: A Comparative Overview
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4,5-dimethylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 (estimated) | Analogous Systems |
| 2-Chloro-4,5-dimethylthiazole | Phenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~60-75 (estimated) | Analogous Systems |
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4,5-dimethylthiazole | Morpholine | Pd(OAc)₂/BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~80-90 (estimated) | Analogous Systems |
| 2-Chloro-4,5-dimethylthiazole | Morpholine | Pd₂(dba)₃/RuPhos (2 mol%) | K₃PO₄ | Dioxane | 120 | 24 | ~50-65 (estimated) | Analogous Systems |
Table 3: Comparative Reactivity in Stille Coupling
| Substrate | Stannane | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4,5-dimethylthiazole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 | 16 | ~75-85 (estimated) | Analogous Systems |
| 2-Chloro-4,5-dimethylthiazole | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (5 mol%) | CuI | DMF | 100 | 24 | ~45-60 (estimated) | Analogous Systems |
Experimental Protocols
The following are detailed, generalized methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions, which can be adapted for bromo- and chloro-dimethylthiazoles.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Halo-dimethylthiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-dimethylthiazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Halo-dimethylthiazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the halo-dimethylthiazole and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
Materials:
-
Halo-dimethylthiazole (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-dimethylthiazole and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycles and Signaling Pathway
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, as well as a key signaling pathway where dimethylthiazole-containing compounds have shown significant activity.
Navigating the Computational Landscape of Thiazoles: A DFT-Based Comparative Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole
For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of heterocyclic compounds is paramount. Thiazole derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials. This guide provides a comparative analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole, leveraging Density Functional Theory (DFT) principles and contrasting its predicted characteristics with experimentally and computationally validated data from analogous thiazole structures.
Due to the limited availability of direct experimental and computational studies on this compound, this guide extrapolates its probable characteristics based on established DFT methodologies and a comparative analysis of structurally related thiazole derivatives. This approach offers valuable predictive insights into its molecular geometry, electronic properties, and spectroscopic signatures.
Predicted Molecular Properties: A Comparative Overview
Density Functional Theory (DFT) has proven to be a robust tool for predicting the physicochemical properties of organic molecules. For this compound, a standard computational approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar heterocyclic systems. The following tables summarize the predicted data for this compound in comparison to other known thiazole derivatives.
Table 1: Comparison of Calculated Electronic Properties of Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound (Predicted) | -6.2 to -6.5 | -1.5 to -1.8 | 4.4 to 5.0 | 1.8 to 2.2 |
| 2-Amino-4-(4-bromophenyl)-1,3-thiazole | - | - | - | - |
| 5-acetyl-2,4-dimethylthiazole | -5.3582 | -0.8765 | 4.4818 | - |
| Thiophene-Thiazole Derivative (CTHTBN)[1] | -5.75 | -2.03 | 3.72 | 7.9381[1] |
Note: Predicted values for this compound are estimated based on trends observed in related substituted thiazoles.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data
| Compound | 1H NMR (ppm) - Thiazole Ring Proton | 13C NMR (ppm) - Thiazole Ring Carbons | Key IR Frequencies (cm-1) |
| This compound (Predicted) | No proton on the ring | C2: ~165-170, C4: ~120-125, C5: ~130-135 | C=N stretch: ~1580-1620, Ring vibrations: ~1400-1500 |
| 2-Bromo-4-phenyl-1,3-thiazole[2] | 8.16 (s, 1H)[2] | - | 1476, 1420, 1263, 1070, 1010, 836, 730, 689[2] |
| 5-acetyl-2,4-dimethylthiazole | - | - | - |
| Azo-thiazole derivatives | Thiazole-H: 8.04–8.05 (d), 8.34–8.35 (d) | - | C=N: 1655.58, Aromatic C=C: 1609.95 |
Experimental and Computational Protocols
To ensure reproducibility and facilitate further research, detailed methodologies are crucial.
Experimental Protocols (General)
The synthesis of substituted thiazoles like this compound typically follows established synthetic routes such as the Hantzsch thiazole synthesis.
-
Synthesis: A common method involves the reaction of an α-haloketone with a thioamide. For the target molecule, this would likely involve the reaction of a brominated derivative of 3-methyl-2-pentanone with thioacetamide.
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like CDCl3 with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Infrared spectra are usually obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Computational Protocol (Typical DFT Analysis)
A standard workflow for the DFT analysis of thiazole derivatives is outlined below. This process allows for the prediction of various molecular properties.
Caption: A standard workflow for DFT-based computational analysis.
Comparative Analysis of Molecular Structure
The optimized geometry of this compound is predicted to have a planar thiazole ring. The introduction of the bromine atom at the 4-position and methyl groups at the 2- and 5-positions will influence the bond lengths and angles of the thiazole core compared to the parent thiazole molecule. The C-Br bond is expected to be a key feature, and its length can be compared with other bromo-substituted aromatic compounds. The steric hindrance between the bromine atom and the adjacent methyl group at the 5-position might cause minor distortions from ideal planarity.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur atom and the C=C double bond, while the LUMO is anticipated to be distributed over the C=N-C=C framework, with some contribution from the bromine atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The predicted gap for the title compound suggests it is a moderately reactive species.
Caption: Frontier molecular orbitals and their role in reactivity.
Conclusion
This comparative guide provides a foundational understanding of the predicted properties of this compound based on established DFT methodologies and data from analogous compounds. While direct experimental validation remains a future research goal, the presented analysis offers valuable insights for researchers in medicinal chemistry and materials science. The provided computational workflow and comparative data tables serve as a practical resource for designing new experiments and for the in-silico screening of novel thiazole-based compounds with desired electronic and spectroscopic characteristics. The continued synergy between computational predictions and experimental validation will undoubtedly accelerate the discovery and development of next-generation thiazole-containing molecules.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted 1,3-Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted 1,3-thiazole analogs, with a focus on their potential as anticancer and antimicrobial agents. While specific SAR studies on 4-Bromo-2,5-dimethyl-1,3-thiazole are limited in publicly available literature, this document synthesizes findings from closely related thiazole derivatives to infer potential structure-activity trends. The information presented is collated from multiple studies to guide the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Thiazole Analogs
The 1,3-thiazole scaffold is a common motif in a variety of compounds exhibiting potent anticancer activities.[1][2] The biological activity of these analogs is significantly influenced by the nature and position of substituents on the thiazole ring. Several studies have explored the antiproliferative effects of thiazole derivatives against various cancer cell lines.
A study on novel 1,3-thiazole derivatives demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). One of the most potent compounds identified exhibited an IC50 value of 5.73 µM against MCF-7 cells.[3] The mechanism of action for some of these analogs has been linked to the inhibition of key signaling proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[3][4]
Another series of 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones also showed promising anticancer activity. One derivative, in particular, displayed potent inhibitory concentrations against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[4] This activity was also linked to the inhibition of VEGFR-2.[4]
The substitution pattern on the thiazole ring plays a crucial role in determining the anticancer potency. For instance, the presence of a bromide atom at the para position of a phenolic group in one series of compounds led to a reduction in cytotoxic activity.[3] In contrast, another study reported that a bromo-substituted derivative demonstrated moderate cytotoxic activity.[4] These seemingly contradictory findings highlight the complexity of SAR and the importance of the overall substitution pattern.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-benzylidenehydrazineyl)-1,3-thiazole | MCF-7 | 24.9 | [3] |
| MDA-MB-231 | 18.65 | [3] | ||
| Analog B | Substitution of p-phenolic OH with bromide and introduction of a methyl branch to the 2-benzylidenehydrazineyl group | MCF-7 | 31.22 | [3] |
| MDA-MB-231 | 36.84 | [3] | ||
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one derivative | MCF-7 | 2.57 | [4] |
| HepG2 | 7.26 | [4] | ||
| Compound 4b | 2-[2-[3-Bromo-4-hydroxybenzylidene] hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 31.5 | [4] |
| HepG2 | 51.7 | [4] | ||
| Compound 5 | Acetoxy derivative of a 2-[2-[4-hydroxybenzylidene] hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 28.0 | [4] |
| HepG2 | 26.8 | [4] |
Antimicrobial Activity of Thiazole Analogs
Thiazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The structural modifications around the thiazole core are pivotal in defining their activity against various bacterial and fungal strains. A series of aminothiazole derivatives bearing an N-2,5-dimethylphenyl group were synthesized and evaluated for their antimicrobial activity. These studies revealed that modifications to a carboxylic acid moiety significantly influenced the antimicrobial effects.[5]
Interestingly, some novel thiazole derivatives exhibited structure-dependent antibacterial and antifungal activity but were inactive against multidrug-resistant Gram-negative pathogens, suggesting the existence of specific targets within Gram-positive bacteria.[5]
Experimental Protocols
General Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis):
A common method for synthesizing 2-amino-4-substituted phenyl thiazoles is the Hantzsch reaction.[6] This typically involves the reaction of an α-haloketone with a thioamide or thiourea.
-
Step 1: Synthesis of 2-amino-4-substituted phenyl thiazoles: An appropriately substituted α-bromoacetophenone is refluxed with thiourea in a suitable solvent like ethanol. The resulting product is then neutralized with a base (e.g., ammonia solution) to yield the 2-aminothiazole derivative.
-
Step 2: Further derivatization: The amino group at the 2-position can be further modified. For example, reaction with various aryl aldehydes can yield Schiff bases.[6]
In Vitro Cytotoxicity Assay (MTT Assay):
The antiproliferative activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
VEGFR-2 Kinase Activity Assay:
The inhibitory activity of the compounds against VEGFR-2 kinase can be determined using commercially available kits.
-
The assay is typically performed in a 96-well plate format.
-
The VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are incubated with varying concentrations of the test compounds.
-
After incubation, the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA).
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of thiazole analogs.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Conclusion
The 1,3-thiazole scaffold represents a privileged structure in the development of novel anticancer and antimicrobial agents. The structure-activity relationship of thiazole analogs is complex, with the biological activity being highly dependent on the specific substitution patterns on the thiazole ring. For anticancer applications, derivatives targeting key signaling pathways like VEGFR-2 have shown significant promise. Future research in this area should focus on systematic modifications of the this compound core to elucidate its specific SAR and optimize its therapeutic potential. The experimental protocols and data presented in this guide can serve as a valuable resource for the rational design and evaluation of new, more effective thiazole-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromothiazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The thiazole motif is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling of bromothiazole building blocks is a common and critical step. The choice of the palladium catalyst for this transformation significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of bromothiazoles, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromothiazoles is highly dependent on the nature of the catalyst, the specific isomer of bromothiazole, and the electronic and steric properties of the boronic acid coupling partner. Below is a summary of the performance of commonly employed palladium catalyst systems.
| Catalyst System | Bromothiazole Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[2] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78[1] |
| Pd₂(dba)₃ / XPhos | 2-Bromothiazole | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| PEPPSI-IPr | 2-Bromothiazole | Phenylboronic acid | K₂CO₃ | t-Amyl alcohol | 80 | 4 | 88 |
| Pd/C | 4-Bromobenzothiazole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[3] |
*While not a simple bromothiazole, the data for these structurally related heteroaryl bromides provide valuable insights into catalyst performance.
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions of bromothiazoles using different palladium catalysts are provided below.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol provides a general procedure for the Suzuki coupling of a bromothiazole with an arylboronic acid using the common and versatile tetrakis(triphenylphosphine)palladium(0) catalyst.[4][5][6]
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is suitable for the Suzuki coupling of bromothiazoles and often provides high yields in shorter reaction times compared to Pd(PPh₃)₄.[2][7]
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the [Pd(dppf)Cl₂] catalyst (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Suzuki Coupling using a Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos)
Catalyst systems based on palladium acetate and bulky, electron-rich phosphine ligands like SPhos are highly effective for the coupling of challenging heteroaryl halides, including bromothiazoles.[4][8]
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried reaction vessel, add the bromothiazole (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add degassed anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. youtube.com [youtube.com]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Bromo-2,5-dimethyl-1,3-thiazole
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,5-dimethyl-1,3-thiazole. These procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Tight-sealing safety goggles or a face shield |
| Skin and Body | Laboratory coat |
| Respiratory | NIOSH-approved respirator if generating dust or aerosols |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected for disposal.[1]
-
Use a dedicated, properly labeled, and sealed waste container made of a compatible material.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
4. Spill Management:
-
For small spills: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the chemical.[1] Carefully collect the absorbent material and place it into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[1]
-
For large spills: Evacuate the area and contact your institution's emergency response team immediately.[1]
5. Final Disposal:
-
The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with comprehensive information about the chemical's known and suspected hazards.
-
Strictly adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2,5-dimethyl-1,3-thiazole
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-dimethyl-1,3-thiazole. The procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[3][5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat or Chemical-resistant Gown | A standard laboratory coat should be worn.[3] For tasks with a higher risk of exposure, a chemically impervious suit may be necessary.[6] |
| Respiratory Protection | NIOSH-approved Respirator | To be used if there is a risk of generating dust or aerosols, or if handling outside of a fume hood.[1][3] A chemical cartridge-type respirator is required for large spills.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][3]
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Prevent the formation of dust and aerosols.[8]
-
Use non-sparking tools to prevent ignition sources.[8]
-
Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[7]
3. Storage:
-
Store the compound in a tightly closed and properly labeled container.[7][9]
-
Keep the container in a cool, dry, and well-ventilated place.[7][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3]
-
Carefully collect the absorbed material and place it into a designated, sealed hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and collect the cleaning materials as hazardous waste.[3]
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
Contact your institution's emergency response team or environmental health and safety (EHS) office.[3]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[2][3]
-
The container must be made of a material compatible with the chemical and kept securely closed.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[2]
3. Final Disposal:
-
Dispose of the sealed waste container through a licensed hazardous waste disposal company.[3]
-
Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
